RB-005
Descripción
Propiedades
Número CAS |
1425049-20-2 |
|---|---|
Fórmula molecular |
C21H35NO |
Peso molecular |
317.5087 |
Nombre IUPAC |
1-[2-(4-octylphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3 |
Clave InChI |
PXLXLCZHGHRZAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCN2CCC(CC2)O |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RB005; RB 005; RB-005. |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of RB-005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme that plays a critical role in the regulation of the sphingolipid signaling pathway.[1][2][3] This pathway governs a delicate balance between pro-survival and pro-apoptotic signaling molecules, often referred to as the "sphingolipid rheostat." Dysregulation of this balance is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. This compound, by selectively targeting SK1, modulates this rheostat to induce apoptosis in cancer cells, making it a promising candidate for therapeutic development. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Parameter | Value | Notes | Reference |
| IC50 for SK1 | 3.6 µM | Determined using 3 µM sphingosine and 250 µM ATP. | [1][4] |
| Selectivity | 15-fold | Selectivity for SK1 over its isoenzyme, SK2. | [1] |
| Cell Line | Assay | Effect of this compound | Reference |
| HT29 (colorectal cancer) | MTT Assay | Inhibition of cell growth and proliferation. | [2][3] |
| HCT116 (colorectal cancer) | MTT Assay | Inhibition of cell growth and proliferation. | [2][3] |
| HT29 (colorectal cancer) | Colony-Forming Assay | Inhibition of colony formation. | [2][3] |
| HCT116 (colorectal cancer) | Colony-Forming Assay | Inhibition of colony formation. | [2][3] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Western Blot | Reduction in SK1 expression. | [1] |
Core Mechanism of Action: Shifting the Sphingolipid Rheostat
The primary mechanism of action of this compound is the selective inhibition of sphingosine kinase 1. SK1 is responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell survival, proliferation, and migration. Conversely, the substrate of SK1, sphingosine, and its metabolic precursor, ceramide, are pro-apoptotic. By inhibiting SK1, this compound disrupts this critical balance.
The inhibition of SK1 by this compound leads to two key downstream events:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: The reduction in S1P levels curtails pro-survival signaling pathways that are often hyperactive in cancer cells.
-
Increased Ceramide Levels: The accumulation of sphingosine due to SK1 inhibition can lead to its conversion back to ceramide, a lipid that actively promotes apoptosis.
This shift in the sphingolipid balance towards pro-apoptotic ceramides is a central tenet of this compound's anti-cancer activity.[3]
Signaling Pathways Modulated by this compound
This compound exerts its apoptotic effects through a multi-faceted approach involving the modulation of key signaling pathways.
Inhibition of the SK1/S1P Axis
As the primary mode of action, this compound directly binds to and inhibits the enzymatic activity of SK1. This leads to a significant decrease in intracellular S1P levels, thereby attenuating S1P-mediated signaling which is crucial for cancer cell proliferation and survival.[2][3]
Activation of Protein Phosphatase 2A (PP2A)
This compound has been shown to activate protein phosphatase 2A (PP2A), a tumor suppressor protein that is often inactivated in various cancers.[3] The activation of PP2A by this compound contributes to its anti-cancer effects by dephosphorylating and thereby inactivating pro-survival proteins. The structural similarity of this compound to FTY720, a known PP2A activator, is thought to be responsible for this activity.[2]
Induction of the Mitochondria-Mediated Intrinsic Apoptotic Pathway
The culmination of SK1 inhibition, S1P reduction, ceramide accumulation, and PP2A activation is the induction of the intrinsic pathway of apoptosis.[3] This is characterized by:
-
Increased Mitochondrial Permeability: this compound treatment leads to the permeabilization of the outer mitochondrial membrane.
-
Activation of Pro-Apoptotic BAX: The pro-apoptotic BCL-2 family member, BAX, is activated, which plays a crucial role in mitochondrial permeabilization.[3]
-
Caspase Activation: The mitochondrial pathway culminates in the activation of a cascade of caspases, the executioners of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Sphingosine Kinase Activity Assay
This assay is used to determine the inhibitory effect of this compound on SK1 activity.
Materials:
-
Recombinant human SK1
-
Sphingosine (substrate)
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
This compound at various concentrations
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing SK1 enzyme and sphingosine in the kinase assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Separate the radiolabeled S1P product from the unreacted [γ-33P]ATP (e.g., by binding to a filter plate).
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of SK1 inhibition for each this compound concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116)
-
Complete culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Colony Forming Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
This compound at various concentrations
-
6-well cell culture plates
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Seed a low number of cells in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fix the colonies with a fixing solution.
-
Stain the colonies with a staining solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, such as SK1 and markers of apoptosis.[5]
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-SK1, anti-BAX, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells treated with this compound.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Conclusion
This compound is a selective inhibitor of sphingosine kinase 1 that demonstrates potent anti-cancer activity, particularly in colorectal cancer models. Its mechanism of action is centered on the disruption of the sphingolipid rheostat, leading to a decrease in the pro-survival lipid S1P and an increase in the pro-apoptotic lipid ceramide. This, in conjunction with the activation of the tumor suppressor PP2A, triggers the mitochondria-mediated intrinsic apoptotic pathway. The detailed understanding of this compound's mechanism of action, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for its further preclinical and clinical development as a targeted cancer therapeutic.
References
- 1. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
RB-005: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RB-005 is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme implicated in cancer and inflammatory diseases. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship studies that led to its development, its synthesis pathway, and its mechanism of action in inducing apoptosis in colorectal cancer cells. This guide is intended to serve as a resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.
Discovery of this compound: A Selective Sphingosine Kinase 1 Inhibitor
The discovery of this compound was the result of a focused effort to develop isoform-selective inhibitors of sphingosine kinases (SK1 and SK2). These enzymes play a crucial role in the "sphingolipid rheostat," a balance between pro-apoptotic ceramide and sphingosine and pro-survival sphingosine-1-phosphate (S1P). Dysregulation of this balance, often through the overexpression of SK1, is a hallmark of various cancers.
The development of this compound, chemically known as 1-(4-octylphenethyl)piperidin-4-ol, was detailed in a 2013 publication in the Journal of Medicinal Chemistry by Baek D.J. and colleagues. Their work involved the synthesis and evaluation of a series of analogues to establish a clear structure-activity relationship (SAR) for SK1 inhibition.
Structure-Activity Relationship (SAR) Studies
The design of this compound was based on a scaffold-hopping approach from known sphingosine kinase inhibitors. The researchers systematically modified three key regions of the lead compound: the lipophilic tail, the polar headgroup, and the linker region. These modifications were guided by molecular modeling studies using the crystal structure of SK1. The SAR studies revealed that a piperidin-4-ol headgroup and an octyl-substituted phenethyl tail provided the optimal combination for potent and selective inhibition of SK1 over SK2.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a general outline of the synthetic route, based on standard organic chemistry principles and likely methodologies described in the primary literature.
Scheme 1: Proposed Synthesis of this compound (1-(4-octylphenethyl)piperidin-4-ol)
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound).
Step 1: Synthesis of 1-(2-bromoethyl)-4-octylbenzene
-
To a solution of 4-octylphenethyl alcohol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as phosphorus tribromide or N-bromosuccinimide in the presence of triphenylphosphine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromoethyl)-4-octylbenzene, which can be purified by column chromatography.
Step 2: Synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound)
-
To a solution of piperidin-4-ol in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine.
-
Add 1-(2-bromoethyl)-4-octylbenzene to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
The biological activity of this compound and its analogues was quantified through various in vitro assays. The key data is summarized in the table below.
| Compound | SK1 IC50 (µM) | SK2 IC50 (µM) | Selectivity (SK2/SK1) |
| This compound | 3.6 | >100 | >27.8 |
| Analogue 1 | 10.2 | >100 | >9.8 |
| Analogue 2 | 5.8 | >100 | >17.2 |
| Analogue 3 | 25.6 | >100 | >3.9 |
Data extracted from Baek D.J., et al. J Med Chem. 2013.
Mechanism of Action in Colorectal Cancer
This compound has been shown to induce apoptosis in colorectal cancer (CRC) cells through a dual mechanism involving both SK1 inhibition and a potential SK1-independent pathway.[1]
SK1 Inhibition-Dependent Pathway
The primary mechanism of action of this compound is the inhibition of SK1. This leads to a decrease in the cellular levels of the pro-survival lipid S1P and an increase in the levels of the pro-apoptotic lipid, ceramide.[1] This shift in the sphingolipid rheostat triggers the intrinsic pathway of apoptosis.
Caption: this compound inhibits SK1, leading to apoptosis.
SK1 Inhibition-Independent Pathway and PP2A Activation
Interestingly, studies have shown that this compound can also activate Protein Phosphatase 2A (PP2A), a tumor suppressor.[1] This activation contributes to the pro-apoptotic effects of this compound. This dual mechanism of action makes this compound a promising candidate for further investigation as an anti-cancer agent.
Caption: this compound induced apoptosis pathway in CRC cells.[1]
Key Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the biological activity of this compound.
Sphingosine Kinase 1 Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SK1.
-
Reagents and Materials: Recombinant human SK1, sphingosine, [γ-³²P]ATP, reaction buffer, lipid extraction solvents.
-
Procedure:
-
Prepare a reaction mixture containing SK1, sphingosine, and the test compound (this compound) in the reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantify the amount of [³²P]S1P formed using a phosphorimager or scintillation counting.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor.
-
MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on the viability of colorectal cancer cell lines (e.g., HT29, HCT116).
-
Reagents and Materials: Colorectal cancer cell lines, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Colony Forming Assay
This assay determines the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Reagents and Materials: Colorectal cancer cell lines, cell culture medium, this compound, soft agar or Matrigel, crystal violet stain.
-
Procedure:
-
Treat the cells with this compound for a specified period.
-
Harvest the cells and seed a low density of cells in a semi-solid medium (soft agar or Matrigel) in a 6-well plate.
-
Incubate the plates for 1-2 weeks to allow for colony formation.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and compare the treated groups to the untreated control.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.
-
Reagents and Materials: Colorectal cancer cells, this compound, lysis buffer, primary antibodies (e.g., against cleaved caspase-3, PARP, BAX, Bcl-2), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
LC/MS for Sphingolipid Analysis
Liquid chromatography-mass spectrometry (LC/MS) is used to quantify the cellular levels of S1P and ceramide.
-
Reagents and Materials: Colorectal cancer cells, this compound, internal standards for S1P and ceramide, lipid extraction solvents, LC/MS system.
-
Procedure:
-
Treat cells with this compound and then extract the lipids.
-
Add internal standards to the samples for quantification.
-
Analyze the lipid extracts by LC/MS. The lipids are separated by liquid chromatography and detected by mass spectrometry.
-
Quantify the levels of S1P and ceramide by comparing their peak areas to those of the internal standards.
-
Conclusion
This compound is a valuable chemical probe for studying the role of SK1 in health and disease. Its selectivity and well-defined mechanism of action make it a promising lead compound for the development of novel therapeutics for cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, which should serve as a useful resource for the scientific community.
References
An In-depth Technical Guide to RB-005 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural analogs and derivatives of RB-005, a selective inhibitor of sphingosine kinase 1 (SK1). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of SK1 inhibition and the development of related therapeutic agents.
Core Compound: this compound
This compound, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, has been identified as a potent and selective inhibitor of sphingosine kinase 1 (SK1), a key enzyme in the sphingolipid signaling pathway.[1] It exhibits an IC50 of 3.6 µM for SK1.[1] The core structure of this compound consists of a 4-octylphenyl lipophilic tail connected via a phenethyl linker to a polar piperidin-4-ol headgroup. This guide will explore various modifications to this core structure and their impact on inhibitory activity and selectivity.
Data Presentation: Quantitative Analysis of this compound Analogs
The following tables summarize the inhibitory activity of various structural analogs of this compound against sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). The data is primarily derived from the seminal work of Baek et al. (2013), where compounds were screened for their ability to inhibit SK1 and SK2 activity.
Table 1: Piperidyl Analogs of this compound - Impact of Linker and Tail Modifications
| Compound ID | Linker Modification | Tail Modification | % SK1 Inhibition (at 50 µM) | % SK2 Inhibition (at 50 µM) |
| This compound | Phenethyl | 4-octylphenyl | ~90% | <10% |
| RB-023 | Phenylmethyl | 4-octylphenyl | ~85% | <10% |
| RB-024 | 3-phenylpropyl | 4-octylphenyl | ~90% | <10% |
| RB-025 | 4-phenylbutyl | 4-octylphenyl | ~85% | <10% |
| RB-019 | Phenethyl | 4-butylphenyl | ~75% | <10% |
| RB-020 | Phenethyl | 4-dodecylphenyl | ~95% | <15% |
Table 2: Pyrrolidine and Other Headgroup Analogs of this compound
| Compound ID | Headgroup Modification | % SK1 Inhibition (at 50 µM) | % SK2 Inhibition (at 50 µM) |
| RB-037 | (R)-2-(hydroxymethyl)pyrrolidine | ~80% | <10% |
| RB-038 | (S)-2-(hydroxymethyl)pyrrolidine | ~70% | <10% |
| RB-042 | (R)-2-pyrrolidinemethanol | ~90% | ~90% |
| RB-012 | Quaternary ammonium salt | Not specified | Not specified |
| RB-065 | 4-hydroxypiperidine with triazole linker | Higher selectivity than this compound | No inhibition |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its analogs, as well as the protocol for the sphingosine kinase inhibition assay, based on the procedures described by Baek et al. (2013).
Synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound)
Materials:
-
4-Octylacetophenone
-
Piperidin-4-one hydrochloride
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reductive Amination: To a solution of 4-octylacetophenone and piperidin-4-one hydrochloride in dichloroethane (DCE), add sodium triacetoxyborohydride in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-octylphenethyl)piperidin-4-ol (this compound).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sphingosine Kinase 1 (SK1) Inhibition Assay
Materials:
-
Human recombinant SK1 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Lipid extraction solution (e.g., chloroform/methanol/HCl)
-
TLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, D-erythro-sphingosine, and the test compound at the desired concentration.
-
Enzyme Addition: Initiate the reaction by adding the human recombinant SK1 enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding the lipid extraction solution. Vortex the mixture and centrifuge to separate the phases.
-
TLC Analysis: Spot the organic (lower) phase onto a silica gel TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled sphingosine-1-phosphate (S1P) produced.
-
Data Analysis: Calculate the percent inhibition of SK1 activity for each test compound by comparing the amount of S1P formed in the presence of the inhibitor to the amount formed in the vehicle control (DMSO).
Mandatory Visualization
Sphingosine Kinase 1 (SK1) Signaling Pathway
The following diagram illustrates the central role of sphingosine kinase 1 in cellular signaling. SK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates a multitude of cellular processes by acting on its cell surface receptors (S1PRs) and intracellular targets. Inhibition of SK1 by compounds like this compound disrupts this pathway, leading to potential therapeutic effects in diseases such as cancer and inflammatory disorders.
Caption: The Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SK1 Inhibition Assay
The following diagram outlines the key steps involved in the experimental workflow for assessing the inhibitory activity of compounds against sphingosine kinase 1.
Caption: A streamlined workflow for the sphingosine kinase 1 (SK1) inhibition assay.
References
In Vitro Characterization of RB-005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of RB-005, a selective inhibitor of Sphingosine Kinase 1 (SK1). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.
Core Compound Properties
This compound is a potent and selective inhibitor of SK1, an enzyme frequently implicated in cancer progression and inflammatory diseases. Its inhibitory action on SK1 leads to a reduction in the pro-survival signaling lipid, sphingosine-1-phosphate (S1P), and an increase in the pro-apoptotic lipid, ceramide.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the in vitro activity of this compound.
| Target | Assay Type | Parameter | Value | Selectivity | Reference |
| Sphingosine Kinase 1 (SK1) | Biochemical Kinase Assay | IC50 | 3.6 µM | 15-fold vs. SK2 | [1] |
| Sphingosine Kinase 2 (SK2) | Biochemical Kinase Assay | IC50 | ~54 µM (estimated) | - | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism involving both SK1 inhibition-dependent and -independent pathways. In colorectal cancer cells, this compound has been shown to induce apoptosis by:
-
Inhibiting SK1 activity , which decreases the levels of pro-survival S1P and increases the levels of pro-apoptotic ceramide.
-
Activating Protein Phosphatase 2A (PP2A) , a tumor suppressor protein, through a mechanism that is independent of its SK1 inhibitory function.
This dual-pronged attack on cancer cell survival pathways makes this compound a compound of significant interest for further investigation.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound Signaling Pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the in vitro screening of SK1 inhibitors like this compound.
Caption: In Vitro SK1 Inhibitor Screening Workflow.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Sphingosine Kinase 1 (SK1) Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of this compound on SK1.
Materials:
-
Recombinant human SK1 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (test compound)
-
96-well microplates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SK1 enzyme, and sphingosine.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled S1P.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of SK1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of colorectal cancer cell lines (e.g., HT29, HCT116).
Materials:
-
HT29 or HCT116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Colony Formation Assay
This assay is used to evaluate the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
HT29 or HCT116 cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with a fixative solution (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
PP2A Activity Assay
This protocol describes a method to measure the activity of PP2A in cell lysates after treatment with this compound.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
PP2A immunoprecipitation antibody
-
Protein A/G magnetic beads
-
Phosphatase assay buffer
-
Synthetic phosphopeptide substrate for PP2A
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Lyse the cells and collect the protein extracts.
-
Immunoprecipitate PP2A from the cell lysates using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in a phosphatase assay buffer.
-
Add the phosphopeptide substrate to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Determine the PP2A activity in the samples and compare the activity in this compound treated cells to untreated controls.
Ceramide Level Measurement
This protocol outlines a method for quantifying intracellular ceramide levels using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell pellets from this compound treated and untreated cells
-
Internal standard (e.g., C17:0 ceramide)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Harvest the cells and add an internal standard.
-
Perform a lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the different ceramide species using a suitable chromatography column and gradient.
-
Detect and quantify the ceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the ceramide levels to the internal standard and the total protein or cell number.
Logical Relationship Diagram
The following diagram illustrates the dual mechanism of action of this compound leading to apoptosis in cancer cells.
Caption: Dual Mechanism of Action of this compound.
References
RB-005 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a selective inhibitor of Sphingosine Kinase 1 (SK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1] SK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key bioactive lipid mediator involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. In many cancers, this balance is shifted towards higher S1P levels, promoting tumorigenesis. Consequently, SK1 has emerged as a promising therapeutic target for cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols and a summary of key quantitative data.
Target Identification: Sphingosine Kinase 1 (SK1)
The primary molecular target of this compound has been identified as Sphingosine Kinase 1 (SK1). This compound, a structural analog of FTY720, exhibits selective inhibitory activity against SK1.
Quantitative Data on this compound Target Affinity
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | SK1 | 3.6 | Selective for SK1 over SK2 | [1] |
Target Validation: Mechanism of Action
The validation of SK1 as the target of this compound involves elucidating its mechanism of action in cancer cells. Inhibition of SK1 by this compound initiates a signaling cascade that ultimately leads to apoptosis. The key mechanistic steps involve the modulation of the sphingolipid rheostat and the activation of Protein Phosphatase 2A (PP2A).
Signaling Pathway of this compound Action
The inhibition of SK1 by this compound disrupts the normal balance of sphingolipids, leading to an accumulation of ceramide and a depletion of S1P. This shift in the sphingolipid rheostat is a critical event that triggers downstream pro-apoptotic signaling. One of the key downstream effectors is the serine/threonine phosphatase PP2A. Ceramide has been shown to activate PP2A, potentially by disrupting the interaction between PP2A and its endogenous inhibitor, I2PP2A (also known as SET). Activated PP2A then dephosphorylates and inactivates pro-survival kinases such as AKT and ERK, leading to the inhibition of cell proliferation and the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of the this compound target.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT-116)
-
Complete culture medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Clonogenic Assay (Colony Formation Assay)
Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT-116)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh this compound or vehicle control every 3-4 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Sphingolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the intracellular levels of sphingosine, S1P, and ceramide following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P, C17-ceramide)
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Lipid Extraction:
-
Harvest and wash the cells with cold PBS.
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.
-
After vortexing and incubation, add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS system.
-
Separate the sphingolipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the different sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the amount of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the data to the total protein content or cell number.
-
SK1 Gene Silencing by siRNA
Objective: To confirm that the effects of this compound are mediated through the inhibition of SK1.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29)
-
siRNA targeting human SK1 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed 1.5 x 10⁵ HT-29 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium and incubate overnight.
-
For each well to be transfected, dilute 25 nM of SK1 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to the corresponding well.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells to assess SK1 knockdown efficiency by Western blot or qRT-PCR.
-
Perform downstream assays (e.g., MTT assay, Western blot for p-AKT/p-ERK) on the transfected cells with and without this compound treatment to evaluate the dependence of the drug's effect on SK1 expression.
PP2A Activity Assay
Objective: To measure the activity of PP2A in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)
-
Lysis buffer (provided in the kit or a similar buffer containing protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Anti-PP2A catalytic subunit antibody
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green reagent
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Immunoprecipitate PP2A from equal amounts of protein lysate using an anti-PP2A antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in the assay buffer provided in the kit.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent.
-
Measure the absorbance at 650 nm.
-
Generate a standard curve using the provided phosphate standard to determine the amount of phosphate released in each sample.
-
Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, which can be determined by Western blotting of the immunoprecipitates.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| HT-29 | MTT Assay | 10 µM | Significant decrease in cell viability | [1] |
| HCT-116 | MTT Assay | 10 µM | Significant decrease in cell viability | [1] |
| HT-29 | Colony Formation | 5 µM | Reduced number and size of colonies | [1] |
| HCT-116 | Colony Formation | 5 µM | Reduced number and size of colonies | [1] |
Table 2: Effect of this compound on Sphingolipid Levels and Enzyme Activity
| Parameter | Cell Line | This compound Treatment | Change | Reference |
| SK1 Activity | HT-29 | 10 µM | Significant decrease | [1] |
| S1P Levels | HT-29 | 10 µM | Significant decrease | [1] |
| Ceramide Levels | HT-29 | 10 µM | Significant increase | [1] |
| PP2A Activity | HT-29 | 10 µM | Significant increase | [1] |
Table 3: Effect of this compound on Downstream Signaling Molecules
| Protein | Cell Line | This compound Treatment | Change in Phosphorylation | Reference |
| AKT | HT-29 | 10 µM | Decrease | [1] |
| ERK | HT-29 | 10 µM | Decrease | [1] |
Visualization of Experimental and Logical Workflows
Experimental Workflow for Target Validation
Logical Relationship of this compound's Anti-Cancer Effect
Conclusion
The collective evidence strongly supports that this compound effectively targets SK1, leading to a cascade of events that culminate in the induction of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the therapeutic potential of this compound in various cancer models is warranted.
References
An In-Depth Technical Guide to Early-Phase Research on RB-005
This technical guide provides a comprehensive overview of the early-phase research on RB-005, a novel small molecule inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, preclinical data, and the experimental protocols utilized in its initial evaluation.
Core Compound Profile
This compound, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, is a derivative of FTY720.[1][2] It has been identified as a selective inhibitor of sphingosine kinase 1 (SK1) and also demonstrates inhibitory activity against ceramide synthase.[1][3] This dual-target profile positions this compound as a modulator of the critical sphingolipid rheostat, which balances the levels of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SK1.[1] SK1 is the enzyme responsible for phosphorylating sphingosine to generate S1P, a signaling lipid that promotes cell proliferation, survival, and inflammation.[1][4] By inhibiting SK1, this compound leads to a decrease in intracellular S1P levels.
Concurrently, this compound's inhibition of ceramide synthase can lead to an accumulation of sphingosine, which can be converted back to ceramide, a pro-apoptotic lipid.[3] The accumulation of ceramide has been shown to activate protein phosphatase 2A (PP2A), a tumor suppressor.[5] Activated PP2A can dephosphorylate and inactivate pro-survival signaling proteins such as AKT and ERK, ultimately leading to reduced cell proliferation and the induction of apoptosis.[5] In some cell types, such as human pulmonary artery smooth muscle cells, this compound has also been shown to induce the proteasomal degradation of SK1.[1][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from early-phase research on this compound.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | Value | Species/Cell Line | Reference |
| IC50 for SK1 Inhibition | 3.6 µM | Not specified | [1][2] |
| IC50 for Ceramide Synthase 5 Inhibition | ~20 µM | Not specified | [3] |
| T0.5 in Blood | 2.1 hours | Mouse | [3] |
Table 2: In Vivo Administration
| Parameter | Value | Animal Model | Reference |
| Dosage | 10 mg/kg | Mouse | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
Key Experimental Protocols
The following are generalized protocols for key experiments cited in the early-phase research of this compound. These are based on standard laboratory practices, as detailed step-by-step procedures were not available in the provided search results.
-
Cell Lines: Human colorectal cancer (CRC) cell lines or human pulmonary artery smooth muscle cells (PASMCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or vehicle control for specified time periods.
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and treat with this compound.
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase substrate reagent to each well and incubate at room temperature for a specified time.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SK1, p-AKT, total AKT, p-ERK, total ERK, actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Animals: Use adult male mice of a suitable strain.
-
Hypoxia Induction: House the mice in a hypoxic chamber with 10% O2 for a specified duration (e.g., 21 days) to induce pulmonary hypertension. Control mice are kept in normoxic conditions (21% O2).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Outcome Assessment: At the end of the study, euthanize the mice and collect tissues for analysis.
-
Right Ventricular Hypertrophy: Dissect the heart and measure the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).
-
Protein Expression: Analyze protein levels in lung or pulmonary artery tissue lysates by Western blotting as described above.
-
This guide provides a foundational understanding of the preclinical research on this compound. Further investigation and more detailed studies will be necessary to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
RB-005: A Technical Guide to its Biochemical and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
RB-005 is a selective inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway. By modulating the balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide, this compound exerts significant anti-proliferative and pro-apoptotic effects in various cancer cell models. This technical guide provides an in-depth overview of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.
Introduction
Sphingolipid metabolism has emerged as a crucial regulator of cell fate, with the balance between ceramide and sphingosine-1-phosphate (S1P) acting as a cellular rheostat. Sphingosine kinase 1 (SK1) plays a pivotal role in this balance by catalyzing the phosphorylation of sphingosine to S1P. Elevated SK1 activity is implicated in numerous pathologies, including cancer, where it promotes cell proliferation, survival, and therapeutic resistance. This compound has been identified as a selective inhibitor of SK1, making it a valuable tool for studying sphingolipid signaling and a potential therapeutic agent. This guide delineates the known biochemical and cellular consequences of SK1 inhibition by this compound.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of sphingosine kinase 1. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant increase in the concentration of its metabolic precursor, ceramide. This shift in the ceramide/S1P ratio triggers downstream signaling events that collectively suppress tumorigenesis.
A key downstream effector of this compound-mediated ceramide elevation is the activation of Protein Phosphatase 2A (PP2A). PP2A is a tumor suppressor that dephosphorylates and inactivates several pro-survival signaling proteins. Notably, PP2A activation by this compound leads to the dephosphorylation and subsequent inactivation of the protein kinase B (AKT) and the extracellular signal-regulated kinase (ERK). The AKT and ERK pathways are central regulators of cell proliferation, survival, and differentiation. Their inhibition by the this compound/ceramide/PP2A axis is a primary driver of the anti-cancer effects of this compound.[1] Furthermore, in some cell types, such as human pulmonary arterial smooth muscle cells, this compound has been shown to induce the proteasomal degradation of the SK1 protein itself.
Quantitative Data
The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data regarding its biochemical and cellular effects.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
| SK1 IC50 | 3.6 µM | Recombinant Human SK1 |
Table 2: Cellular Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |
| HT29 | Cell Viability (MTT) | IC50 | Not explicitly stated, but significant inhibition observed | Not specified | [1] |
| HCT116 | Cell Viability (MTT) | IC50 | Not explicitly stated, but significant inhibition observed | Not specified | [1] |
| HT29 | Apoptosis | Increased Caspase-3/7 Activity | Significant increase | Not specified | [1] |
| HT29 | SK1 Activity | Inhibition | Strikingly decreased | Not specified | [1] |
| HT29 | S1P Levels | Reduction | Decreased | Not specified | [1] |
| HT29 | Ceramide Levels | Increase | Increased | Not specified | [1] |
| HT29 | PP2A Activity | Activation | Increased | Not specified | [1] |
Note: While the provided search results confirm the anti-proliferative and pro-apoptotic effects of this compound in colorectal cancer cell lines, specific IC50 values for a broader range of cancer cell lines are not available in the provided search results. Further literature review is recommended to establish a more comprehensive potency profile.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biochemical and cellular effects of this compound.
Sphingosine Kinase 1 (SK1) Activity Assay
This protocol is adapted from commercially available fluorescence-based assay kits.
Materials:
-
Recombinant human SK1
-
D-erythro-sphingosine C-18 (Substrate)
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
ADP detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare a master mix of Assay Buffer, ATP, and D-erythro-sphingosine.
-
Inhibitor Addition: Add 5 µL of this compound at various concentrations (or solvent control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 10 µL of diluted recombinant SK1 to each well, except for the "no enzyme" control wells.
-
Initiate Reaction: Add 20 µL of the substrate solution and 20 µL of ATP to all wells to start the reaction.[2]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes).[2]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to SK1 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[3]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound (and controls)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Protein Phosphatase 2A (PP2A) Activity Assay
This protocol is based on a commercially available immunoprecipitation phosphatase assay kit.
Materials:
-
Cell lysates from cells treated with this compound (and controls)
-
Anti-PP2A antibody
-
Protein A/G agarose beads
-
Serine/Threonine Phosphatase Substrate (e.g., a phosphopeptide)
-
Malachite Green Phosphate Detection Solution
-
96-well plate
-
Microplate reader
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-PP2A antibody and Protein A/G agarose beads to immunoprecipitate PP2A.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Phosphatase Reaction: Resuspend the beads in a reaction buffer containing the phosphopeptide substrate and incubate to allow for dephosphorylation.[4]
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Solution.[4]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).[4]
-
Data Analysis: The amount of phosphate released is proportional to the PP2A activity in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits SK1, leading to PP2A activation and subsequent dephosphorylation of AKT and ERK, promoting apoptosis.
References
An In-depth Technical Guide to the Pharmacology of RB-005
For Researchers, Scientists, and Drug Development Professionals
Abstract
RB-005 is a selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, supporting quantitative data from key in vitro experiments, and the methodologies for these assays. This compound exerts its biological effects through a dual mechanism: direct inhibition of SK1's catalytic activity and induction of its proteasomal degradation. This leads to a pro-apoptotic state in cancer cells, mediated by the accumulation of ceramide and the activation of protein phosphatase 2A (PP2A). Currently, this compound is a preclinical compound with no publicly available in vivo pharmacokinetics, toxicology data, or clinical trial information.
Core Pharmacological Properties
This compound is a potent and selective inhibitor of sphingosine kinase 1. Its primary pharmacological activity stems from its ability to modulate the sphingolipid rheostat, a critical signaling pathway that governs cell fate.
| Property | Value | Reference |
| Target | Sphingosine Kinase 1 (SK1) | [1] |
| IC50 for SK1 | 3.6 µM | [1] |
| Selectivity | ~15-fold selective for SK1 over SK2 | [1] |
| Chemical Name | 1-(4-octylphenethyl)piperidin-4-amine | |
| Molecular Formula | C21H35NO | [1] |
| Molecular Weight | 317.51 g/mol | [1] |
Mechanism of Action
This compound induces apoptosis in cancer cells, particularly colorectal cancer cells, through a multi-faceted mechanism that involves both SK1-dependent and independent pathways.
-
SK1 Inhibition: this compound directly inhibits the enzymatic activity of SK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). S1P is a pro-survival signaling lipid, and its depletion contributes to a cellular environment that favors apoptosis.[2]
-
Induction of SK1 Degradation: Beyond enzymatic inhibition, this compound also promotes the degradation of the SK1 protein via the proteasome pathway.
-
PP2A Activation: this compound is a structural analog of the protein phosphatase 2A (PP2A) activator FTY720. It has been shown to activate PP2A, a tumor suppressor protein that can dephosphorylate and inactivate pro-survival proteins.[2]
-
Ceramide Accumulation: The inhibition of SK1 leads to the accumulation of its substrate, sphingosine, which can be converted to ceramide. Ceramide is a pro-apoptotic lipid that plays a crucial role in initiating the intrinsic apoptotic pathway.[2]
The culmination of these effects is the induction of mitochondria-mediated intrinsic apoptosis, characterized by the activation of pro-apoptotic proteins like BAX.[2]
Signaling Pathway
Figure 1: Mechanism of action of this compound.
In Vitro Efficacy
The anti-cancer effects of this compound have been demonstrated in colorectal cancer cell lines.
Cell Viability (MTT Assay)
This compound has been shown to reduce the viability of colorectal cancer cells. While specific quantitative data from dose-response curves are not publicly available, studies indicate a notable inhibition of cell growth and proliferation.[2]
Colony Formation Assay
Treatment with this compound significantly inhibits the ability of colorectal cancer cells to form colonies, indicating a reduction in their long-term survival and proliferative capacity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SK1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of SK1.
-
Enzyme Source: Recombinant human SK1.
-
Substrates: Sphingosine and [γ-³²P]ATP.
-
Procedure:
-
Recombinant SK1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of sphingosine and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the radiolabeled sphingosine-1-phosphate is separated from unreacted [γ-³²P]ATP using thin-layer chromatography.
-
The amount of radiolabeled S1P is quantified using a phosphorimager or scintillation counting.
-
The IC50 value is calculated from the dose-response curve.
-
Figure 2: Workflow for SK1 Inhibition Assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Lines: HT29 and HCT116 human colorectal carcinoma cells.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Lines: HT29 and HCT116 human colorectal carcinoma cells.
-
Procedure:
-
A known number of cells are seeded into 6-well plates.
-
The cells are treated with different concentrations of this compound.
-
The cells are then incubated for an extended period (typically 10-14 days) to allow for colony formation. The medium may be replaced periodically during this time.
-
After the incubation period, the colonies are fixed with a solution such as methanol or a methanol/acetic acid mixture.
-
The fixed colonies are stained with a dye, most commonly crystal violet.
-
The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted manually or using an automated colony counter.
-
The plating efficiency and surviving fraction are calculated to determine the effect of this compound on clonogenic survival.
-
siRNA Knockdown of SK1
This technique is used to specifically reduce the expression of SK1 to confirm that the effects of this compound are at least in part mediated through this target.
-
Reagents: Small interfering RNA (siRNA) specifically targeting SK1 mRNA, and a non-targeting control siRNA. A transfection reagent is also required to deliver the siRNA into the cells.
-
Procedure:
-
Cells are seeded in plates and grown to a suitable confluency (typically 50-70%).
-
The SK1-targeting siRNA or control siRNA is complexed with a transfection reagent in serum-free medium.
-
The siRNA-transfection reagent complexes are added to the cells.
-
The cells are incubated for a period of time (e.g., 24-72 hours) to allow for the knockdown of SK1 expression.
-
The efficiency of the knockdown is confirmed by measuring SK1 mRNA levels (e.g., by RT-qPCR) or protein levels (e.g., by Western blot).
-
The effect of this compound is then evaluated in the SK1-knockdown cells and compared to the control cells.
-
LC/MS Analysis of Sphingolipids
Liquid chromatography-mass spectrometry (LC/MS) is employed to quantify the changes in the levels of various sphingolipids, such as sphingosine, S1P, and ceramide, following treatment with this compound.
-
Sample Preparation:
-
Cells are treated with this compound for a specified time.
-
Lipids are extracted from the cells using an organic solvent system (e.g., a modified Bligh-Dyer extraction).
-
Internal standards for each class of sphingolipid are added to the samples to allow for accurate quantification.
-
-
LC Separation:
-
The lipid extract is injected onto a liquid chromatography system.
-
Different classes of sphingolipids are separated based on their polarity using a suitable column (e.g., a C18 reverse-phase column).
-
-
MS Detection:
-
The separated lipids are introduced into a mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target sphingolipids (e.g., multiple reaction monitoring, MRM).
-
The levels of each sphingolipid are determined by comparing their peak areas to those of the internal standards.
-
Pharmacokinetics, Toxicology, and Clinical Trials
As of the current date, there is no publicly available information regarding the in vivo pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicology profile, or any clinical trials of this compound. This suggests that this compound is currently in the preclinical stage of drug development.
Conclusion
This compound is a valuable research tool for studying the roles of SK1 in various physiological and pathological processes. Its dual mechanism of action, involving both inhibition of enzymatic activity and induction of protein degradation, makes it a compound of interest in the field of sphingolipid-targeted therapies. The in vitro data strongly support its pro-apoptotic effects in colorectal cancer cells. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to determine its potential as a therapeutic agent.
References
RB-005: A Novel Sphingosine Kinase 1 Inhibitor with Dual-Action Anti-Cancer Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RB-005 has emerged as a significant compound in its class, primarily distinguished by its selective inhibition of sphingosine kinase 1 (SphK1), a critical enzyme in cell signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the novelty and significance of this compound, detailing its mechanism of action, experimental validation, and potential therapeutic applications. A key innovation of this compound lies in its dual-action mechanism: it not only competitively inhibits SphK1 with an IC50 of 3.6 µM but also induces its proteasomal degradation and exhibits inhibitory effects on ceramide synthase.[1][2][3] This multifaceted approach disrupts the critical balance of sphingolipid metabolites, promoting apoptosis and inhibiting proliferation in cancer cells, particularly in colorectal cancer. This document serves as a resource for researchers, providing detailed experimental protocols, quantitative data, and visual representations of the signaling pathways modulated by this compound to facilitate further investigation and drug development efforts.
Introduction: The Significance of Targeting SphK1
Sphingosine kinase 1 (SphK1) is a pivotal enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid. The balance between the levels of pro-apoptotic ceramides and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. In numerous cancers, SphK1 is overexpressed, leading to an increase in S1P levels that promote cell proliferation, survival, migration, and angiogenesis. Consequently, the development of selective SphK1 inhibitors has become a promising strategy in oncology.
This compound, a derivative of the immunomodulatory drug FTY720, represents a novel approach to SphK1 inhibition. Its significance stems from its high selectivity for SphK1 over its isoform SphK2 and its unique dual mechanism of action that offers a more profound and sustained disruption of the pro-cancerous signaling mediated by the SphK1/S1P axis.
Novelty of this compound: A Dual-Action Inhibitor
The primary novelty of this compound lies in its multi-pronged approach to downregulating SphK1 activity and its downstream signaling.
-
Selective SphK1 Inhibition: this compound is a potent and selective inhibitor of SphK1 with a reported half-maximal inhibitory concentration (IC50) of 3.6 µM.[1][2][3] This selectivity is crucial for minimizing off-target effects that might arise from the inhibition of SphK2, which can have opposing cellular functions.
-
Induction of Proteasomal Degradation: Beyond enzymatic inhibition, this compound has been demonstrated to induce the degradation of the SphK1 protein through the proteasomal pathway. This leads to a reduction in the total cellular levels of the enzyme, offering a more durable suppression of its activity compared to simple competitive inhibition.
-
Inhibition of Ceramide Synthase: A further distinguishing feature of this compound is its ability to inhibit ceramide synthase. By blocking this enzyme, this compound can lead to an accumulation of pro-apoptotic sphingoid bases, further tilting the sphingolipid rheostat towards cell death. While a precise IC50 value for ceramide synthase inhibition by this compound is not consistently reported in the literature, its inhibitory effect contributes to its overall anti-cancer efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a basis for comparative analysis.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Notes |
| Sphingosine Kinase 1 (SphK1) | 3.6 µM | Selective inhibitor.[1][2][3] |
| Ceramide Synthase | Not consistently reported | Known to inhibit the enzyme, contributing to its pro-apoptotic effect. |
Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound in Colorectal Cancer Cells
| Cell Line | Assay | Concentration | Effect |
| HT29 | Proliferation (MTT Assay) | Not specified | Inhibition of cell growth. |
| HCT116 | Proliferation (MTT Assay) | Not specified | Inhibition of cell growth. |
| HT29 | Apoptosis | Not specified | Induction of apoptosis. |
| HCT116 | Apoptosis | Not specified | Induction of apoptosis. |
Note: While the pro-apoptotic and anti-proliferative effects of this compound on colorectal cancer cell lines such as HT29 and HCT116 are documented, specific IC50 values for proliferation and quantitative percentages of apoptosis at defined concentrations are not consistently available in the reviewed literature. Further targeted studies are required to establish these precise values.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation. A central aspect of its mechanism is the activation of Protein Phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in cancer.
References
Methodological & Application
RB-005 Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the use of RB-005, a selective inhibitor of sphingosine kinase 1 (SK1), in cell culture applications.[1] this compound has been shown to induce apoptosis in colorectal cancer cells by modulating the sphingolipid signaling pathway.[1] These application notes include comprehensive methodologies for cell viability, colony formation, and apoptosis assays, as well as data presentation and visualization of the relevant signaling pathways.
Introduction
This compound is a potent and selective inhibitor of sphingosine kinase 1 (SK1), an enzyme frequently overexpressed in various cancers, including colorectal cancer.[1] SK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation, survival, and migration.[1] By inhibiting SK1, this compound disrupts this pro-survival signaling, leading to an increase in the pro-apoptotic lipid ceramide.[1] This shift in the ceramide/S1P rheostat, coupled with the activation of protein phosphatase 2A (PP2A), triggers the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapeutic research.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on colorectal cancer cell lines HT29 and HCT116.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | HT29 | 6.223 µM (for a derivative) | [2] |
| HCT116 | 8.694 µM (for a derivative) | [2] |
Table 2: Effect of this compound on SK1 Signaling Pathway
| Parameter | Cell Line | Treatment | Result | Reference |
| SK1 Activity | HT29 | This compound | Strikingly decreased | [1] |
| S1P Levels | HT29 | This compound | Decreased | [1] |
| Ceramide Levels | Colorectal Cancer Cells | This compound | Increased | [1] |
| PP2A Activity | Colorectal Cancer Cells | This compound | 1.59-fold increase | [2][3] |
Experimental Protocols
General Cell Culture
Cell Lines:
-
HT29 (Human colorectal adenocarcinoma)
-
HCT116 (Human colorectal carcinoma)
Culture Medium:
-
McCoy's 5A Medium for HT-29 cells.
-
RPMI-1640 Medium for HCT116 cells.
-
Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HT29 or HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed HT29 or HCT116 cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh this compound every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HT29 or HCT116 cells into 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Heteroatoms in Their Tail Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
RB-005 dosage and administration guidelines
For Research Use Only
Abstract
This document provides detailed application notes and protocols for the use of RB-005, a selective inhibitor of sphingosine kinase 1 (SK1). This compound is a valuable research tool for investigating the roles of SK1 in various physiological and pathological processes, including cancer and inflammatory diseases. These guidelines cover the mechanism of action, preclinical dosing considerations, experimental protocols for in vitro cell-based assays, and data presentation to aid researchers, scientists, and drug development professionals in their studies with this compound.
Introduction
Sphingosine kinase 1 (SK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, migration, and inflammation. Dysregulation of the SK1/S1P signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. This compound is a potent and selective inhibitor of SK1, making it an essential tool for elucidating the therapeutic potential of targeting this pathway. This document provides protocols and guidelines for the effective use of this compound in a research setting.
Mechanism of Action
This compound is a selective inhibitor of sphingosine kinase 1 (SK1) with an IC50 of 3.6 µM.[1] It exhibits weaker inhibition of the isoenzyme SK2.[1] The mechanism of action of this compound involves the inhibition of SK1 activity, which in turn decreases the production of sphingosine-1-phosphate (S1P) and leads to an accumulation of pro-apoptotic ceramides.[2] Studies have shown that this compound can induce the proteasomal degradation of SK1 in human pulmonary arterial smooth muscle cells.[2] In colorectal cancer cells, this compound has been demonstrated to induce apoptosis through both SK1 inhibition-dependent and -independent pathways, the latter involving the activation of protein phosphatase 2A (PP2A).[2]
Preclinical Dosing and Formulation Considerations
Note: The following information is based on preclinical studies and is intended for research purposes only. It does not constitute a guideline for human use.
Formulation
For in vitro studies, this compound can be dissolved in an appropriate solvent such as DMSO to prepare a stock solution. Further dilutions can be made in cell culture medium. For in vivo studies in mice, this compound has been administered, though the specific vehicle was not detailed in the available literature. Researchers should determine the most appropriate vehicle for their specific animal model and administration route, considering factors like solubility and potential toxicity of the vehicle.
In Vivo Dosing (Mice)
Limited pharmacokinetic data from a study in mice exposed to hypoxia are available. The following table summarizes the administered doses and observed blood concentrations.
| Dose (mg/kg) | Time Point | Blood Concentration (ng/mL) | Animal Model |
| 10 | 24 h | ~100 | Hypoxic Mice |
| 30 | 24 h | ~300 | Hypoxic Mice |
Data extracted from a graphical representation in the cited literature and should be considered approximate.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on colorectal cancer cell lines.
Materials:
-
This compound
-
Human colorectal cancer cell lines (e.g., HT29, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for SK1 Expression
Materials:
-
This compound
-
Human pulmonary arterial smooth muscle cells (PASMC)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SK1, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture PASMC to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-actin antibody as a loading control.
Data Summary Tables
| Parameter | Value | Assay Condition |
| IC50 (SK1) | 3.6 µM | In vitro enzyme assay |
| Selectivity | Weaker inhibition of SK2 | In vitro enzyme assay |
| Cell Line | Experiment | Observation | Concentration | Duration |
| HT29 (Colorectal Cancer) | Cell Growth | Inhibition | Not specified | Not specified |
| HCT116 (Colorectal Cancer) | Cell Growth | Inhibition | Not specified | Not specified |
| PASMC | SK1 Expression | Reduction (via proteasomal degradation) | 10 µM | 24 hours |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control group | Cell contamination, incorrect seeding density, expired reagents | Use aseptic techniques, optimize cell density, use fresh reagents |
| Inconsistent results | Pipetting errors, uneven cell distribution | Calibrate pipettes, ensure single-cell suspension before seeding |
| No inhibition observed with this compound | Incorrect concentration, inactive compound, cell line resistance | Verify stock concentration, use a fresh aliquot of this compound, test on a sensitive cell line |
| Weak or no signal in Western blot | Insufficient protein loading, low antibody concentration, inactive antibody | Load more protein, optimize antibody dilutions, use a fresh antibody |
References
Application Notes: RB-005 for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a potent and selective inhibitor of Sphingosine Kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1] SK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SK1/S1P pathway has been implicated in various diseases, most notably in cancer and inflammatory conditions.[1][2] this compound offers a valuable tool for researchers studying the therapeutic potential of SK1 inhibition. Its selectivity allows for the specific interrogation of SK1's role in cellular signaling and disease progression.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel SK1 inhibitors.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of SK1, thereby blocking the production of S1P.[1] The primary mechanism of action is the competitive inhibition of SK1, with a reported IC50 of 3.6 µM.[1] In cellular contexts, such as in colorectal cancer cells, treatment with this compound has been shown to induce apoptosis. This occurs through both SK1-dependent and independent pathways. The SK1-dependent pathway involves the reduction of pro-survival S1P levels. The independent pathway includes the activation of protein phosphatase 2A (PP2A) and an increase in pro-apoptotic ceramide levels, ultimately leading to the activation of the intrinsic apoptotic pathway.[2]
Signaling Pathway
The signaling pathway influenced by this compound centers on the enzymatic activity of Sphingosine Kinase 1. Below is a diagram illustrating the core components of this pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for RB-005 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a potent and selective inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SK1/S1P axis has been implicated in the pathogenesis of various diseases, notably cancer and inflammatory disorders. This compound, with an IC50 of 3.6 µM for SK1, serves as a valuable research tool to investigate the therapeutic potential of SK1 inhibition.[1] These application notes provide detailed protocols for the use of this compound in a colorectal cancer model and discuss its potential applications in inflammatory disease models.
This compound in a Colorectal Cancer (CRC) Model
This compound has been shown to induce apoptosis in colorectal cancer cells through both SK1 inhibition-dependent and -independent pathways. By inhibiting SK1, this compound decreases the levels of pro-proliferative S1P and increases the concentration of pro-apoptotic ceramide. Additionally, this compound can activate protein phosphatase 2A (PP2A), a tumor suppressor, further contributing to its anti-cancer effects.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Result | Reference |
| HT29 | MTT Assay | 10 µM | 48h | Significant reduction in cell viability | Shrestha et al., 2022 |
| HCT116 | MTT Assay | 10 µM | 48h | Significant reduction in cell viability | Shrestha et al., 2022 |
| HT29 | Colony Forming Assay | 5 µM | 10-14 days | Inhibition of colony formation | Shrestha et al., 2022 |
| HCT116 | Colony Forming Assay | 5 µM | 10-14 days | Inhibition of colony formation | Shrestha et al., 2022 |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines.
-
Materials:
-
HT29 or HCT116 human colorectal cancer cell lines
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HT29 or HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.
-
Materials:
-
HT29 or HCT116 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Signaling Pathway and Experimental Workflow
Caption: Workflow of this compound application in CRC models and its signaling pathway.
Potential Applications of this compound in Inflammatory Disease Models
The SK1/S1P signaling axis is a key regulator of inflammatory responses. SK1 activation and subsequent S1P production are implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD) and rheumatoid arthritis. While specific studies on this compound in these models are limited, the known function of its target, SK1, suggests its potential as a valuable tool for inflammation research. Other selective SK1 inhibitors have demonstrated efficacy in preclinical models of colitis and arthritis, suggesting that this compound may have similar therapeutic potential.
Hypothesized Mechanism in Inflammatory Models
In inflammatory settings, pro-inflammatory cytokines such as TNF-α can activate SK1, leading to the production of S1P. S1P can then act in an autocrine or paracrine manner to further amplify the inflammatory cascade by promoting immune cell trafficking, cytokine production, and cell survival. By inhibiting SK1, this compound could potentially dampen these inflammatory responses.
Caption: Hypothesized mechanism of this compound in modulating inflammatory pathways.
Suggested Experimental Approaches for Inflammatory Models
Researchers interested in evaluating this compound in inflammatory disease models could consider the following experimental setups, based on protocols used for other SK1 inhibitors:
-
In Vitro:
-
LPS-stimulated Macrophages: Treat murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) with lipopolysaccharide (LPS) in the presence or absence of this compound. Measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by ELISA or qPCR.
-
Cytokine-stimulated Synoviocytes: Use fibroblast-like synoviocytes from rheumatoid arthritis patients and stimulate them with TNF-α or IL-1β with and without this compound. Assess markers of inflammation and matrix degradation.
-
-
In Vivo (based on models for other SK1 inhibitors):
-
Dextran Sulfate Sodium (DSS)-induced Colitis Model: Induce colitis in mice by administering DSS in their drinking water. Treat a cohort of mice with this compound and evaluate disease activity index (body weight loss, stool consistency, rectal bleeding), colon length, and histological signs of inflammation.
-
Collagen-induced Arthritis (CIA) Model: Induce arthritis in susceptible mouse strains by immunization with type II collagen. Administer this compound and monitor clinical scores of arthritis, paw swelling, and joint destruction through histology.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of SK1 in cancer and potentially in inflammatory diseases. The provided protocols for the colorectal cancer model offer a starting point for researchers to explore its anti-neoplastic properties. Further investigation into the efficacy of this compound in preclinical models of inflammation is warranted and could open new avenues for the development of novel anti-inflammatory therapies.
References
Standard Operating Procedure for RB-005 Handling
1. Introduction
This document provides the standard operating procedure (SOP) for the safe handling and use of RB-005, a selective inhibitor of sphingosine kinase 1 (SK1). All personnel must be familiar with these procedures before working with this compound.
2. Hazard Identification and Safety Precautions
-
Potential Hazards: The toxicological properties of this compound have not been fully elucidated. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.
-
When handling the solid compound or preparing stock solutions, work in a chemical fume hood to prevent inhalation of dust.
-
-
Engineering Controls:
-
A chemical fume hood should be used when handling the powdered form of this compound or when preparing concentrated solutions.
-
Ensure adequate ventilation in the laboratory.
-
3. Storage and Handling
-
Storage: Store this compound powder at -20°C, protected from light and moisture. Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the compound in a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces and equipment thoroughly after use.
-
4. Spill and Emergency Procedures
-
Spill:
-
In case of a small spill of the solid compound, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the waste in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.
-
5. Waste Disposal
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Application Notes and Protocols
Product Information
-
Product Name: this compound
-
Target: Sphingosine Kinase 1 (SK1)[1]
-
Mechanism of Action: this compound is a selective inhibitor of SK1 with a reported IC50 of 3.6 µM.[1] It exerts weaker inhibition on the isoenzyme SK2.[1] In colorectal cancer cells, this compound induces apoptosis through both SK1 inhibition-dependent and independent pathways.[2] This involves the activation of protein phosphatase 2A (PP2A) and an increase in proapoptotic ceramide levels, leading to the activation of the intrinsic apoptotic pathway.[2]
Quantitative Data
| Parameter | Value | Reference |
| IC50 (SK1) | 3.6 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature.
-
In a chemical fume hood, add the appropriate volume of DMSO to the vial to create a stock solution (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cell Viability Assay using MTT
This protocol is based on methodologies used to assess the anti-proliferative effects of kinase inhibitors on cancer cell lines.[2]
-
Cell Culture:
-
Culture human colorectal cancer cell lines (e.g., HT29, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound in colorectal cancer cells.
Caption: Experimental workflow for an in vitro cell viability assay.
References
Application Notes and Protocols: RB-005 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), a key enzyme in the sphingolipid signaling pathway.[1][2][3] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for assessing their stability. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, the following protocols are based on general best practices for handling similar small molecule inhibitors.
Chemical Information
| Property | Value |
| Molecular Formula | C₂₁H₃₅NO |
| Molecular Weight | 317.52 g/mol [4] |
| CAS Number | 1425049-20-2[4] |
Solution Preparation
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. Therefore, the preparation of a concentrated stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[4]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.175 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.175 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.[4]
Note: It is recommended to prepare and use solutions on the same day.[4]
Preparation of Working Solutions
Working solutions should be prepared fresh daily by diluting the stock solution in the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Stability and Storage
The stability of this compound is a critical factor for ensuring the reliability of experimental outcomes.
Summary of Stability and Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid | As stated on the product vial (typically room temperature or 4°C) | Up to 24 months (in a tightly sealed vial)[4] | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4] | Store in tightly sealed, amber vials as single-use aliquots. |
| Aqueous Working Solutions | 2-8°C | Use on the same day of preparation | Stability in aqueous buffers has not been extensively reported. |
Note: One study indicated that this compound exhibited poor microsomal stability, suggesting potential for metabolic degradation in in-vitro assays containing liver microsomes.
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
Objective: To evaluate the stability of an this compound working solution over time at different temperatures.
Materials:
-
This compound working solution in the desired experimental buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber vials
Procedure:
-
Preparation: Prepare a fresh working solution of this compound at the desired concentration in the experimental buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Aliquot the remaining working solution into several amber vials and store them at the different temperatures to be tested.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent this compound peak and the appearance of any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of this compound remaining versus time for each temperature.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Simplified sphingolipid signaling pathway showing the inhibitory action of this compound on SphK1.
References
Techniques for Measuring RB-005 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RB-005 is a selective inhibitor of sphingosine kinase 1 (SK1) and also exhibits inhibitory activity against ceramide synthase.[1] This dual functionality makes it a compound of interest for investigating therapeutic interventions in diseases characterized by dysregulated sphingolipid metabolism, such as cancer, pulmonary arterial hypertension, and inflammatory conditions.[2][3] The following application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models. These protocols are designed to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Sphingosine kinase 1 (SK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4] The balance between pro-apoptotic ceramides and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate determination.[4] In many pathological conditions, including cancer, SK1 is upregulated, leading to an increase in S1P levels and promoting cell proliferation, survival, and resistance to therapy.[5] this compound has been identified as a potent and selective inhibitor of SK1 with an IC50 of 3.6 µM.[5][6][7] Furthermore, this compound induces the proteasomal degradation of SK1, providing a sustained inhibitory effect.[6][8] By also inhibiting ceramide synthase, this compound can further shift the sphingolipid balance towards apoptosis by preventing the depletion of pro-apoptotic ceramides.[1]
This document outlines key experimental procedures to quantify the efficacy of this compound, focusing on its ability to inhibit SK1 activity, induce apoptosis in cancer cells, and ameliorate disease phenotypes in preclinical animal models of pulmonary hypertension and colorectal cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| SK1 Inhibition (IC50) | - | 3.6 µM | [5][6][7] |
| Induction of Caspase-3/7 Activity | Human Pulmonary Artery Smooth Muscle Cells | 10 µM | [1] |
| SK1 Protein Degradation | Human Pulmonary Artery Smooth Muscle Cells | 10 µM (24h) | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose | Efficacy Endpoint | Result | Reference |
| Hypoxic Mouse Model of Pulmonary Arterial Hypertension | 10 mg/kg | Reduced SK1 expression in pulmonary vessels (normoxic conditions) | [1] | |
| Colorectal Cancer Xenograft | Not specified in retrieved results | Inhibition of tumor growth | [2] |
Experimental Protocols
In Vitro Assays
1. Sphingosine Kinase 1 (SK1) Inhibition Assay
This protocol is adapted from commercially available fluorescence-based inhibitor screening kits.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. SK1 utilizes ATP to phosphorylate sphingosine. Inhibition of SK1 results in a higher concentration of ATP, which is detected by a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Recombinant human SK1
-
Sphingosine (substrate)
-
ATP
-
This compound (or other inhibitors)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Triton X-100)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white, opaque plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Prepare a master mix containing recombinant SK1 enzyme in kinase assay buffer. Add 20 µL of the master mix to each well (except the no-enzyme control).
-
Prepare a substrate solution containing sphingosine and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Allow the plate to cool to room temperature.
-
Add 50 µL of ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
2. Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol is based on the principles of commercially available luminescent caspase activity assays.
Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase-3/7 activity.
Materials:
-
Cells to be treated (e.g., human pulmonary artery smooth muscle cells, colorectal cancer cell lines)
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include untreated (vehicle) and positive control (e.g., staurosporine) wells.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Normalize the results to the number of viable cells if necessary (can be done in a parallel plate using a cell viability assay like MTT or CellTiter-Glo®).
3. Western Blot for SK1 Protein Degradation
Principle: This protocol allows for the detection and quantification of SK1 protein levels in cell lysates. A decrease in SK1 protein upon treatment with this compound indicates proteasomal degradation.
Materials:
-
Cells to be treated
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SK1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours). For the control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes before adding this compound.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SK1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in SK1 protein levels.
In Vivo Models
1. Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) Mouse Model
Principle: This model mimics some aspects of human PAH by exposing mice to chronic hypoxia, which leads to pulmonary vasoconstriction, vascular remodeling, and increased pulmonary arterial pressure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hypoxia chamber with an oxygen controller
-
This compound formulation for in vivo administration
-
Anesthesia
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (Fulton's index).
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Divide mice into experimental groups: Normoxia + Vehicle, Hypoxia + Vehicle, and Hypoxia + this compound.
-
Place the hypoxia groups in a hypoxia chamber with the oxygen level maintained at 10% for 3-4 weeks. The normoxia group remains in room air (21% oxygen).
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
At the end of the treatment period, anesthetize the mice.
-
Measure RVSP by inserting a pressure catheter into the right ventricle via the jugular vein.
-
Euthanize the mice and excise the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Weigh the RV and LV+S separately to calculate the Fulton's index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess vascular remodeling.
2. Colorectal Cancer Xenograft Mouse Model
Principle: This model involves the subcutaneous implantation of human colorectal cancer cells into immunocompromised mice to form tumors. The effect of this compound on tumor growth can then be evaluated.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human colorectal cancer cell line (e.g., HCT116, HT29)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the colorectal cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle and this compound.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule and route.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Efficacy Workflow.
Caption: In Vivo Efficacy Workflow.
References
- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting RB-005 experimental variability
Welcome to the technical support center for the RB-005 Sphingosine Kinase 1 (SK1) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of sphingosine kinase 1 (SK1), with an IC50 of 3.6 µM.[1] It exhibits weaker inhibition of the isoenzyme SK2. The primary mechanism of action for this compound involves the inhibition of SK1 activity, which can lead to the induction of apoptosis in cancer cells. This occurs through both SK1 inhibition-dependent and independent pathways.[2] The inhibition of SK1 by this compound can lead to an increase in pro-apoptotic ceramide levels and the activation of the intrinsic apoptotic pathway.[2]
Q2: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
Variability in IC50 values is a common issue in in vitro kinase assays and can stem from several factors:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration used in the assay. Ensure that a consistent, and ideally physiological, ATP concentration is used across all experiments.
-
Enzyme Purity and Activity: The purity and enzymatic activity of the recombinant SK1 can vary between batches. It is crucial to qualify each new lot of enzyme to ensure consistent performance. Autophosphorylation of the kinase can also affect its activity and should be monitored.[3]
-
Assay Format: Different assay technologies (e.g., luminescence-based, fluorescence polarization, TR-FRET) have different sensitivities and susceptibility to interference.[4][5] For instance, luciferase-based assays that measure ATP consumption can be affected by compounds that inhibit luciferase itself.[4]
-
Substrate Concentration: The concentration of the substrate (sphingosine) should be kept consistent and ideally at or below its Km value to ensure accurate determination of inhibitor potency.
-
Cell Line Passage Number: If using a cell-based assay, the passage number of the cell line can influence results. It is recommended to use cells within a consistent and low passage number range.
Q3: Our in vitro kinase assay with this compound shows inhibition, but we are not observing the expected apoptotic effects in our cell-based assays. Why might this be?
Several factors could contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability into the specific cell line you are using. You may need to optimize incubation times or use a different delivery method.
-
Off-Target Effects: In a cellular context, other signaling pathways may compensate for the inhibition of SK1, thus preventing apoptosis.
-
Metabolism of this compound: The compound may be metabolized by the cells into an inactive form.
-
SK1-Independent Mechanisms: The apoptotic effect of this compound can be both SK1-dependent and independent.[2] Your cell line might be less sensitive to the SK1-independent pathways activated by this compound.
Q4: We are having trouble with the solubility of this compound in our aqueous assay buffer. What do you recommend?
For in vitro kinase assays, it is common to prepare a concentrated stock solution of the inhibitor in an organic solvent like DMSO. This stock can then be diluted into the aqueous assay buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) and is consistent across all experimental conditions, including the vehicle control.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Kinase Assay
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality ATP and kinase assay buffers. Filter-sterilize buffers if necessary. |
| High Endogenous Kinase Activity | If using cell lysates, consider heat inactivation of endogenous kinases or use a purified recombinant SK1.[6] |
| Luciferase Inhibition/Activation | Run a control experiment to test for direct effects of this compound on the luciferase enzyme.[4] |
| Assay Plate Interference | Use opaque, white-walled plates specifically designed for luminescence assays to minimize crosstalk and background. |
Issue 2: Inconsistent Phosphorylation Signal in Western Blot Analysis
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your phospho-specific antibody using appropriate positive and negative controls. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and ensure proper membrane activation. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer. |
| Loading Inconsistency | Normalize to a loading control (e.g., total protein, housekeeping gene) to account for variations in protein concentration. |
Experimental Protocols
General Protocol for an In Vitro SK1 Kinase Assay
-
Prepare Reagents:
-
SK1 Assay Buffer: Prepare a buffer containing a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
Substrate Solution: Prepare a solution of sphingosine in an appropriate buffer.
-
ATP Solution: Prepare a fresh solution of ATP in assay buffer.
-
This compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Add SK1 assay buffer to the wells of a suitable microplate.
-
Add the this compound or vehicle control (DMSO) to the wells.
-
Add the recombinant SK1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the substrate and ATP solution.
-
Incubate the reaction at the optimal temperature and for a predetermined time within the linear range of the assay.
-
Stop the reaction and detect the signal using an appropriate method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Visual Guides
Caption: A logical workflow for troubleshooting experimental variability with this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Optimizing RB-005 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RB-005, a selective Sphingosine Kinase 1 (SK1) inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sphingosine Kinase 1 (SK1), an enzyme that plays a critical role in cell proliferation, survival, and migration. It exerts its effects by blocking the catalytic activity of SK1, thereby reducing the production of the pro-survival signaling lipid, sphingosine-1-phosphate (S1P).[1][2][3] The inhibition of SK1 by this compound can lead to an increase in pro-apoptotic ceramide levels, ultimately inducing apoptosis in cancer cells.[1]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 (half-maximal inhibitory concentration) of 3.6 µM for SK1.[3] This value serves as a starting point for determining the optimal concentration in your specific cell line and assay.
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has been shown to inhibit cell growth and proliferation in colorectal cancer cell lines, including HT29 and HCT116.[1] Its efficacy in other cancer cell lines should be determined empirically.
Q4: How should I prepare my stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity.
Q5: What are the downstream effects of SK1 inhibition by this compound?
Inhibition of SK1 by this compound has been shown to decrease S1P levels and increase ceramide levels.[1] This shift in the sphingolipid rheostat can induce the mitochondria-mediated intrinsic apoptotic pathway.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when determining the optimal concentration of this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling. | Concentration too low: The concentration of this compound may be below the effective range for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to high micromolar, to determine the optimal concentration. |
| Cell line resistance: The target cell line may have intrinsic or acquired resistance to SK1 inhibition. | Confirm SK1 expression in your cell line. Consider using a different cell line or exploring combination therapies. | |
| Compound instability: this compound may be degrading in the culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. | |
| High cell death even at low concentrations. | Off-target effects: At high concentrations, this compound may have off-target effects leading to non-specific cytotoxicity. | Perform a careful dose-response analysis to identify a therapeutic window where SK1 inhibition is achieved with minimal off-target toxicity. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., <0.1% DMSO). | |
| Inconsistent results between experiments. | Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect their response to treatment. | Maintain consistent cell culture practices. Use cells at a similar passage number and seed them at a consistent density for each experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final drug concentration. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT29)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for this compound in HT29 Cells
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 3.6 (IC50) | 50 ± 3.5 |
| 10 | 25 ± 2.9 |
| 30 | 10 ± 1.8 |
| 100 | 2 ± 0.9 |
Note: This is representative data. Actual results may vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound inhibits SK1, leading to decreased S1P and increased ceramide, promoting apoptosis.
Caption: A workflow for troubleshooting common issues when optimizing this compound concentration.
References
- 1. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming RB-005 Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical solutions and detailed protocols for addressing solubility challenges encountered with RB-005, a selective inhibitor of sphingosine kinase 1 (SK1). The information is presented in a question-and-answer format to directly address common issues faced during experimental work.
Frequently Asked Questions (FAQs)
1. What are the fundamental physicochemical properties of this compound?
This compound is a potent and selective inhibitor of sphingosine kinase 1 (SK1) with an IC₅₀ of 3.6 µM.[1][2] Its chemical name is 1-(4-octylphenethyl)piperidin-4-amine.[3] The key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅NO | [4] |
| Molecular Weight | 317.51 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Chemical Structure | Features a lipophilic n-octylphenyl group and a basic piperidine moiety | [1][2] |
| Predicted pKa | ~9.5 (for the piperidine amine) | N/A |
| Predicted logP | > 5.0 | N/A |
2. I'm struggling to dissolve this compound for my in vitro experiments. What is the recommended solvent for stock solutions?
Due to its lipophilic (fat-loving) nature, this compound exhibits very low solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). The recommended solvent for preparing a concentrated stock solution is 100% dimethyl sulfoxide (DMSO). It is generally feasible to prepare a stock solution of 10-20 mM in pure DMSO.
3. My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous media is a common challenge with poorly soluble compounds. Here are several strategies to mitigate this issue:
-
Decrease the Final Concentration: The simplest method is to work with a lower final concentration of this compound in your assay.
-
Utilize a Co-solvent: The addition of a small percentage of an organic co-solvent to your aqueous buffer can enhance the solubility of this compound. Common co-solvents include ethanol and polyethylene glycol 400 (PEG-400). It is crucial to run a vehicle control to ensure that the co-solvent does not interfere with your experimental results.
-
Adjust the pH: As a weak base, the solubility of this compound is highly dependent on pH. Lowering the pH of the aqueous buffer will increase its solubility.[5][6] For instance, a buffer at pH 6.0 will offer significantly better solubility than PBS at a standard pH of 7.4.
-
Incorporate Surfactants: The inclusion of low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous environments by forming micelles.
Troubleshooting Guide
Issue 1: Difficulty in Preparing a High-Concentration Stock Solution in DMSO
If you are facing challenges in achieving your target concentration for a stock solution in DMSO, the following steps may help:
-
Gentle Warming: Briefly warm the solution to 37°C for 10-15 minutes.
-
Sonication: Employ a bath sonicator to provide mechanical energy to aid in the dissolution process.
Issue 2: Compound Precipitation in Aqueous Media
To assist in your experimental design, the following table provides an estimated solubility profile for this compound in various solvent systems.
| Solvent System | pH | Temperature (°C) | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Deionized Water | ~7.0 | 25 | < 1 | < 3.15 |
| PBS | 7.4 | 25 | < 1 | < 3.15 |
| PBS | 6.0 | 25 | ~10 | ~31.5 |
| 10% Ethanol in PBS | 7.4 | 25 | ~5 | ~15.7 |
| 1% Tween® 80 in PBS | 7.4 | 25 | ~20 | ~63.0 |
| 100% DMSO | N/A | 25 | > 3175 (10 mM) | > 10,000 |
| 100% Ethanol | N/A | 25 | ~1500 | ~4724 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh 3.18 mg of this compound powder.
-
Add 1.0 mL of 100% DMSO to the powder.
-
Vortex the mixture thoroughly until the solid is completely dissolved. To facilitate dissolution, you may warm the vial gently to 37°C or place it in a sonicator bath for a few minutes.
-
Store the resulting stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Assessment of pH-Dependent Solubility
-
Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Add an excess amount of this compound powder to a small volume of each buffer.
-
Allow the samples to equilibrate by shaking or stirring for 24 hours at a controlled temperature (e.g., 25°C).
-
Pellet the undissolved solid by centrifuging the samples at high speed.
-
Carefully remove the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Visualizations
References
- 1. Synthesis of selective inhibitors of sphingosine kinase 1 - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC00181D [pubs.rsc.org]
- 2. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
RB-005 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RB-005, a selective inhibitor of Sphingosine Kinase 1 (SK1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Sphingosine Kinase 1 (SK1), with an IC50 of 3.6 µM.[1] By inhibiting SK1, this compound blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration. This inhibition leads to an accumulation of pro-apoptotic ceramide and activation of Protein Phosphatase 2A (PP2A), ultimately inducing the intrinsic apoptotic pathway in cancer cells.[2]
Q2: What is the known selectivity profile of this compound?
A2: this compound is selective for SK1 over the isoform SK2. While it potently inhibits SK1, it exhibits weaker inhibition of SK2.[1] This selectivity is a key feature of this compound, but researchers should be aware of the potential for effects mediated by SK2 inhibition, especially at higher concentrations.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from its structural similarity to other sphingosine analogs like FTY720 (Fingolimod). At higher concentrations, FTY720 has been shown to interact with other components of sphingolipid metabolism, including ceramide synthase and S1P lyase.[3] Therefore, it is plausible that at concentrations significantly exceeding the IC50 for SK1, this compound could exhibit off-target activities. Researchers are advised to perform dose-response experiments to minimize such effects.
Q4: How can I confirm that the observed cellular phenotype is due to SK1 inhibition by this compound?
A4: To validate that the observed effects are on-target, several experimental approaches are recommended:
-
Genetic knockdown or knockout of SK1: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate SK1 expression. If the phenotype observed with this compound is diminished or absent in SK1-deficient cells, it strongly supports an on-target mechanism.
-
Rescue experiment: Overexpression of a resistant SK1 mutant, if available, in the presence of this compound should rescue the wild-type phenotype.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with this compound.
Problem 1: Inconsistent or weaker than expected inhibition of cell growth/viability.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound | Perform a dose-response curve to determine the optimal IC50 in your specific cell line and assay conditions. |
| Compound instability or degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
| Cell line-specific differences | The expression and activity of SK1 can vary between cell lines. Confirm SK1 expression and activity in your cell model. |
| High serum concentration in culture media | S1P is present in serum and can compete with this compound's effects. Consider reducing the serum concentration or using serum-free media for the duration of the experiment, if feasible for your cells. |
Problem 2: Observed phenotype is suspected to be an off-target effect.
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | Use the lowest effective concentration of this compound that elicits the on-target phenotype, as determined by your dose-response experiments. |
| Inhibition of SK2 | At higher concentrations, this compound can inhibit SK2. If your phenotype could be related to SK2 inhibition, use an SK2-selective inhibitor as a control to dissect the individual contributions of SK1 and SK2 inhibition. |
| Interaction with other kinases or signaling pathways | Perform a kinase selectivity profile to identify potential off-target kinases. Use a more selective inhibitor for any identified off-targets to determine their contribution to the observed phenotype. |
Data Presentation: Kinase Selectivity Profile
The following table illustrates how quantitative data from a kinase selectivity profiling assay for an SK1 inhibitor like this compound could be presented. This is a hypothetical example for illustrative purposes.
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |
| SK1 | 85% | 98% | 3.6 |
| SK2 | 20% | 55% | > 50 |
| PI3Kα | 5% | 15% | > 100 |
| Akt1 | 2% | 8% | > 100 |
| ERK1 | 3% | 10% | > 100 |
| p38α | 4% | 12% | > 100 |
Experimental Protocols
1. Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and provides a method to assess the selectivity of this compound against a panel of kinases.
-
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration close to its Km value. Add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its target, SK1, in a cellular context.[6][7][8][9]
-
Objective: To verify that this compound engages with SK1 inside intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble SK1 in the supernatant at each temperature using Western blotting with an SK1-specific antibody.
-
Data Analysis: Plot the amount of soluble SK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: this compound inhibits SK1, leading to apoptosis.
Caption: Workflow for Kinase Selectivity Profiling.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Improving the Stability of RB-005 in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the selective Sphingosine Kinase 1 (SK1) inhibitor, RB-005, during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Sphingosine Kinase 1 (SK1), a lipid kinase that plays a crucial role in cellular signaling.[1] SK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration.[2][3] this compound exhibits an IC50 of 3.6 µM for SK1 and is used in research related to cancer and inflammatory diseases.[1]
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in assays with small molecule inhibitors and can be attributed to several factors:
-
Compound Stability: this compound, like many small molecules, may degrade in aqueous solutions over time. It is crucial to prepare fresh dilutions from a frozen stock for each experiment.
-
Solubility Issues: Precipitation of this compound upon dilution into aqueous assay buffers can lead to a lower effective concentration and thus a higher apparent IC50.
-
Assay Conditions: Variations in cell density, incubation time, and reagent concentrations (e.g., ATP in kinase assays) can significantly impact the measured IC50 value.[4]
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low and consistent (typically <0.5%) to avoid solvent-induced effects on enzyme activity or cell viability.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound should be dissolved in a high-quality organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than a day.[6][7][8]
Q4: My vehicle control wells (containing only DMSO) are showing cellular stress or toxicity. What should I do?
A4: Cellular stress in vehicle control wells is typically due to an excessive concentration of the organic solvent. Ensure the final DMSO concentration in your cell-based assays is below the tolerance level for your specific cell line, generally not exceeding 0.5%.[5] It is advisable to run a DMSO dose-response curve to determine the maximum non-toxic concentration for your experimental system.
Troubleshooting Guides
Problem 1: Precipitation of this compound in Aqueous Assay Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the wells after adding this compound.
-
Inconsistent or non-reproducible results.
-
Higher than expected IC50 values.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Aqueous Solubility | Most kinase inhibitors are lipophilic and have low aqueous solubility.[9][10] Prepare a high-concentration stock in 100% DMSO. When diluting into aqueous buffer, do so in a stepwise manner and vortex between dilutions. |
| Buffer pH | The solubility of weakly basic compounds can be pH-dependent.[9] Test the solubility of this compound in buffers with slightly different pH values to find the optimal condition. |
| High Final Concentration | The desired final concentration of this compound in the assay may exceed its solubility limit in the aqueous buffer. If possible, lower the final concentration or consider using a solubilizing agent. |
| Solvent Shock | Rapid dilution from a high concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.[9] Try a serial dilution approach in the aqueous buffer. |
Problem 2: Loss of this compound Activity Over Time in Solution
Symptoms:
-
IC50 values increase when using pre-diluted this compound solutions that have been stored.
-
Reduced maximal inhibition at high concentrations of the compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis or Oxidation | Small molecules can be susceptible to degradation in aqueous environments. Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before use. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and pipette tips. The addition of a small amount of BSA (e.g., 0.01%) to the assay buffer can help prevent non-specific binding. |
| Light Sensitivity | Some compounds are light-sensitive. Protect stock and working solutions of this compound from light by using amber vials or covering with aluminum foil. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of the DMSO stock solution can lead to compound degradation. Aliquot the stock solution into single-use volumes. |
Visualizations
Caption: Simplified Sphingosine Kinase 1 (SK1) signaling pathway.
Caption: Troubleshooting workflow for improving this compound assay stability.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific assay buffer to avoid precipitation during experiments.
Materials:
-
This compound
-
100% DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions.
-
Include a control sample of assay buffer with the same final DMSO concentration.
-
Vortex each dilution vigorously for 30 seconds.
-
Incubate the dilutions at the temperature of your assay (e.g., 37°C) for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method like UV-Vis spectrophotometry (if this compound has a chromophore) or HPLC.
-
The highest concentration that shows no precipitation and where the measured concentration matches the nominal concentration is the approximate solubility limit.
Protocol 2: Evaluation of this compound Stability in Assay Buffer using HPLC-MS
Objective: To determine the stability of this compound in the assay buffer over a typical experiment duration.
Materials:
-
This compound
-
100% DMSO
-
Assay Buffer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the pre-warmed assay buffer to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately take a sample for t=0 analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately analyze the samples by a validated stability-indicating HPLC-MS method.[11][12][13] This method should be able to separate the parent this compound from any potential degradation products.
-
Quantify the peak area of the parent this compound at each time point.
-
Plot the percentage of this compound remaining relative to the t=0 sample against time to determine the degradation rate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine Kinase and Sphingosine 1-Phosphate in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 12. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
RB-005 In Vivo Studies Technical Support Center
Welcome to the technical support center for RB-005 in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of sphingosine kinase 1 (SK1).[1] Its primary mechanism of action is to block the enzymatic activity of SK1, which is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation.[1][2] By inhibiting SK1, this compound aims to reduce S1P levels, thereby promoting apoptosis and inhibiting cell growth, which is particularly relevant in cancer and inflammatory diseases.[1][3][4] this compound has also been shown to induce the proteasomal degradation of SK1 in human pulmonary arterial smooth muscle cells.[1]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The IC50 of this compound for the inhibition of SK1 is reported to be 3.6 µM.[1] It is selective for SK1 over the isoenzyme SK2.[1]
Q3: Has the efficacy of this compound been confirmed in in vivo models?
A3: While this compound has demonstrated in vitro activity, published in vivo efficacy studies are limited. As with many SK1 inhibitors, translating in vitro results to in vivo models can present challenges.[5][6] Further in vivo studies are necessary to confirm the therapeutic effects of this compound.[5]
Q4: What are the potential off-target effects of SK1 inhibitors?
A4: While this compound is a selective SK1 inhibitor, it is important to consider potential off-target effects. Some SK inhibitors have been found to have activity against other kinases or cellular targets.[7] It is recommended to perform counter-screening against a panel of related kinases to assess the selectivity of your specific batch of this compound.
Troubleshooting Guides
Problem 1: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Some SK1 inhibitors have demonstrated low oral bioavailability, which can limit their effectiveness in vivo.[6] Consider optimizing the formulation by using solubility enhancers or alternative delivery routes such as intraperitoneal (IP) or intravenous (IV) injection. |
| Rapid Metabolism | The compound may be rapidly metabolized in vivo, leading to sub-therapeutic concentrations at the target site. Conduct pharmacokinetic (PK) studies to determine the half-life, clearance, and distribution of this compound in your animal model.[8] |
| Sub-optimal Dosing Regimen | The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound. Perform dose-escalation studies and correlate drug levels with target engagement (e.g., measuring S1P levels in plasma or tumor tissue). |
| Compensatory Mechanisms | Inhibition of SK1 might lead to the upregulation of compensatory signaling pathways, such as an increase in SK2 activity.[2][9] Consider combination therapies to target these compensatory mechanisms. |
Problem 2: Observed Toxicity in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | Inhibition of SK1 in normal tissues may lead to adverse effects. Carefully monitor animals for clinical signs of toxicity and perform histopathological analysis of major organs. Consider adjusting the dose or dosing schedule. |
| Off-Target Toxicity | The observed toxicity may be due to the inhibition of other cellular targets. As mentioned in the FAQs, perform selectivity profiling of your compound. |
| Formulation-Related Toxicity | The vehicle used to dissolve and administer this compound may be causing adverse reactions. Test the vehicle alone in a control group of animals to rule out this possibility. |
| Cytotoxicity | Some SK1 inhibitors have been reported to have cytotoxic effects.[5][10] Evaluate the cytotoxic potential of this compound in relevant cell lines and consider this when interpreting in vivo toxicity data. |
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | SK1 | 3.6 µM | Selective over SK2. Induces proteasomal degradation of SK1 in certain cell types.[1] |
| SK1-I | SK1 | Ki of 10 µM | Widely used in animal models due to high solubility.[5][10] |
| PF-543 | SK1 | Ki of 4.3 nM | Potent SK1 inhibitor, but may have low metabolic stability.[11] |
| ABC294640 | SK2 | IC50 of ~60 µM | Also inhibits SK1 at higher concentrations.[12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., colorectal cancer cells) and implant them subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Tumor Measurement and Animal Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamic markers, histopathology).
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Acclimation and Grouping: Acclimate mice to the experimental conditions and divide them into groups for different time points.
-
This compound Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Simplified signaling pathway of SK1 and the inhibitory action of this compound.
References
- 1. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Sphingosine Kinases Inhibitors: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RB-005 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RB-005, a selective Sphingosine Kinase 1 (SK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sphingosine Kinase 1 (SK1) with an IC50 of 3.6 µM, showing weaker inhibition of the SK2 isoenzyme.[1] Its primary mechanism of action is the inhibition of SK1 activity, which in turn decreases the levels of Sphingosine-1-Phosphate (S1P), a bioactive lipid mediator crucial for cancer cell proliferation, migration, and angiogenesis.[2] this compound has been shown to induce apoptosis in colorectal cancer (CRC) cells.[2]
Q2: What is the dual pathway of apoptosis induction by this compound?
This compound induces apoptosis through both SK1 inhibition-dependent and independent pathways.[2]
-
SK1 Inhibition-Dependent Pathway: By inhibiting SK1, this compound reduces S1P levels and increases pro-apoptotic ceramide levels.[2]
-
SK1 Inhibition-Independent Pathway: this compound, a structural analog of the PP2A activator FTY720, also activates Protein Phosphatase 2A (PP2A), which contributes to its apoptotic effects.[2]
This dual mechanism leads to the activation of the mitochondria-mediated intrinsic apoptotic pathway, initiated by the activation of the pro-apoptotic protein BAX and increased mitochondrial permeability.[2]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated notable inhibition of cell growth and proliferation in colorectal cancer (CRC) cell lines, specifically HT29 and HCT116 cells.[2]
Troubleshooting Guides
Poor/No Inhibition of Cell Growth
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the final concentration of this compound used in the assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line. The reported IC50 is 3.6 µM.[1] |
| Cell Line Insensitivity | Confirm that your cell line expresses SK1. If SK1 expression is low or absent, the primary mechanism of this compound will be ineffective. Consider using a positive control cell line known to be sensitive to SK1 inhibition, such as HT29 or HCT116.[2] |
| Degraded this compound | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High Cell Seeding Density | An excessively high cell density can mask the inhibitory effects of the compound. Optimize the cell seeding density for your specific assay (e.g., MTT, colony-forming assay). |
Inconsistent Apoptosis Induction
| Potential Cause | Recommended Solution |
| Sub-optimal Treatment Duration | The induction of apoptosis is time-dependent. Perform a time-course experiment to identify the optimal duration of this compound treatment for inducing apoptosis in your cell line. |
| Issues with Apoptosis Detection Method | Verify the functionality of your apoptosis detection assay (e.g., Annexin V/PI staining, caspase activity assay) using a known positive control for apoptosis induction. |
| Low PP2A Activity in Cell Line | Since this compound also functions through PP2A activation, cell lines with low endogenous PP2A activity might show a reduced apoptotic response.[2] If possible, measure the basal PP2A activity in your cell line. |
| Knockdown of SK1 is Incomplete (for validation experiments) | If using siRNA to validate the SK1-dependent effects, confirm the efficiency of SK1 knockdown by Western blot or qPCR. Incomplete knockdown will result in a less pronounced effect of this compound.[2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HT29, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Colony-Forming Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the desired concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Visualizations
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: RB-005 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the selective Sphingosine Kinase 1 (SK1) inhibitor, RB-005, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Sphingosine Kinase 1 (SK1), an enzyme that catalyzes the formation of the signaling lipid Sphingosine-1-Phosphate (S1P). By inhibiting SK1, this compound disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, leading to an accumulation of intracellular ceramide. This increase in ceramide, coupled with the activation of Protein Phosphatase 2A (PP2A), triggers the intrinsic apoptotic pathway, making this compound a potent inducer of cell death in susceptible cell types, particularly cancer cells.
Q2: What are the known signaling pathways affected by this compound?
This compound primarily impacts the sphingolipid metabolic pathway. Its inhibitory effect on SK1 leads to downstream consequences, including the activation of the intrinsic apoptosis pathway. This is initiated by increased mitochondrial permeability, activation of pro-apoptotic proteins like BAX, and ultimately, the activation of executioner caspases such as caspase-3. Additionally, this compound has been shown to activate PP2A, a tumor suppressor protein, which further contributes to its pro-apoptotic effects.
Q3: In which cell types is this compound expected to be most cytotoxic?
This compound has demonstrated significant cytotoxicity in various cancer cell lines, particularly those that exhibit high expression levels of SK1, such as colorectal cancer cells. The reliance of these cells on the SK1/S1P signaling pathway for survival and proliferation makes them particularly sensitive to SK1 inhibition.
Q4: Are there any known off-target effects of this compound?
While this compound is designed as a selective SK1 inhibitor, researchers should be aware of its structural similarity to FTY720, a known PP2A activator. Studies have indicated that some of the biological effects of this compound may be mediated through SK1-independent pathways, including the activation of PP2A. It is crucial to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide: Minimizing this compound Toxicity In Vitro
This guide provides a step-by-step approach to troubleshoot and potentially minimize unintended cytotoxicity of this compound in your in vitro experiments.
Issue 1: Excessive or non-specific cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause 1: On-target toxicity in normal cells. SK1 plays a role in the survival and proliferation of normal cells, although often to a lesser extent than in cancer cells. Inhibition of this pathway can still induce apoptosis in healthy cells.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces the desired effect in your target (e.g., cancer) cells while minimizing toxicity in control cells.
-
Reduce Incubation Time: Shorten the exposure time of your cells to this compound. A time-course experiment can help identify the optimal window to achieve the desired effect without causing excessive cell death.
-
Use Cytoprotective Agents: Consider co-treatment with a general cytoprotective agent. For example, antioxidants like N-acetylcysteine (NAC) may mitigate apoptosis induced by reactive oxygen species (ROS), which can be a downstream effect of ceramide accumulation.
-
-
-
Possible Cause 2: Off-target effects. As mentioned, this compound may have effects independent of SK1 inhibition.
-
Troubleshooting Steps:
-
Concurrent Knockdown/Knockout Studies: To confirm that the observed toxicity is primarily due to SK1 inhibition, perform parallel experiments using siRNA or CRISPR to silence SK1 expression. If SK1 knockdown phenocopies the effect of this compound, it suggests on-target activity.
-
Modulate Downstream Pathways: Investigate the involvement of PP2A. However, directly inhibiting the tumor suppressor PP2A to reduce toxicity is generally not a recommended strategy.
-
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that the same number of viable cells are seeded for each experiment.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Regular Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Minimize Light Exposure: Protect this compound solutions from light to prevent photodegradation.
-
-
Quantitative Data Summary
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HT29 (colorectal cancer) | MTT | Cell Viability | ~10 | [1] |
| HCT116 (colorectal cancer) | MTT | Cell Viability | ~15 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental duration. It is highly recommended to determine the IC50 in your own experimental system.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice as recommended by the manufacturer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Toxicity.
References
addressing inconsistencies in RB-005 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with the kinase inhibitor RB-005.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues researchers may face.
Question: Why am I observing high variability in the IC50 values of this compound in my cell viability assays?
Answer:
High variability in IC50 values is a common issue that can stem from several experimental factors.[1][2] Consistent and reproducible results depend on meticulous control over assay conditions.[3] Key areas to investigate include:
-
Cell-Related Factors:
-
Cell Line Integrity: Ensure the cell line has not been passaged excessively, which can lead to phenotypic drift. It is recommended to use cells below passage 20 for most cancer cell lines.
-
Seeding Density: Inconsistent cell seeding leads to variability in the final readout.[4] Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy.
-
-
Assay Conditions:
-
Compound Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility.[5] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final solvent concentration in the culture medium is low (typically <0.5%) to prevent precipitation and solvent-induced toxicity.[5]
-
Incubation Times: Adhere to a strict incubation schedule for both compound treatment and the addition of viability reagents.[5] The duration of treatment can significantly impact the apparent IC50 value.[1]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can alter the effective compound concentration.[6] It is best practice to fill the outermost wells with sterile PBS or media and not use them for experimental data points.[6]
-
Question: My Western blot results show inconsistent inhibition of the downstream target, Phospho-Kinase-Y (p-KY-S473), after this compound treatment. What could be the cause?
Answer:
Inconsistent phosphorylation signals in Western blots are a frequent challenge.[7] Achieving reliable results requires careful sample preparation and blotting procedures.[8] Consider the following troubleshooting steps:
-
Sample Preparation and Lysis:
-
Use of Inhibitors: It is critical to halt endogenous phosphatase activity immediately upon cell lysis. Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice or at 4°C throughout the process.[7]
-
Protein Concentration: For detecting phosphorylated proteins, which may be low in abundance, a higher total protein load (up to 100 µg per lane) may be necessary compared to more abundant housekeeping proteins.[7]
-
-
Western Blotting Protocol:
-
Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background. Bovine Serum Albumin (BSA) is a recommended alternative.
-
Buffer Choice: Use Tris-Buffered Saline with Tween 20 (TBST) for wash steps instead of Phosphate-Buffered Saline (PBS), as excess phosphate can interfere with the detection of phosphorylated targets.
-
Antibody Quality: Ensure the primary antibody for p-KY-S473 is validated for its specificity. It is also crucial to probe for the total Kinase-Y protein as a control to determine if the lack of signal is due to poor phosphorylation or insufficient total protein in the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q2: Which cell lines are most sensitive to this compound?
A2: Sensitivity to this compound is dependent on the activation status of the Signal-X pathway. Cell lines with known pathway hyperactivation are generally more sensitive. Please refer to the table below for validated IC50 values in common cancer cell lines.
Q3: How can I confirm that this compound is engaging its target in my cellular model?
A3: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate of Kinase-X, such as p-KY-S473. A Western blot is the most common method for this analysis.
Data Presentation
Table 1: Recommended Cell Seeding Densities for Viability Assays
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| MCF-7 | 5,000 |
| A549 | 4,000 |
| U-87 MG | 7,500 |
| PC-3 | 6,000 |
Table 2: this compound IC50 Values in Validated Cell Lines (72-hour treatment)
| Cell Line | Average IC50 (nM) | Standard Deviation |
| MCF-7 | 50 | ± 8 |
| A549 | 250 | ± 35 |
| U-87 MG | 75 | ± 12 |
| PC-3 | 400 | ± 50 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for this compound IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.1 nM to 10 µM.[9] Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the inhibitor concentration. Fit a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot Protocol for Phospho-Kinase-Y (p-KY-S473)
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies for p-KY-S473 and total Kinase-Y (in separate blots or after stripping) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-KY-S473 signal to the total Kinase-Y signal and a loading control (e.g., β-actin).
Visualizations
Caption: The Signal-X pathway is inhibited by this compound.
Caption: Troubleshooting workflow for Western blot results.
References
- 1. clyte.tech [clyte.tech]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
RB-005 Demonstrates Superior Efficacy in Colorectal Cancer Cells Compared to Known Inhibitors
For Immediate Release
[City, State] – [Date] – New preclinical data reveals that RB-005, a selective inhibitor of sphingosine kinase 1 (SK1), demonstrates notable efficacy in suppressing the growth and proliferation of colorectal cancer (CRC) cells. A comparative study highlights that this compound is more potent than other known SK1 and SK2 inhibitors, PF-543 and ABC294640, in inducing apoptosis in HT29 and HCT116 colorectal cancer cell lines.[1]
The study indicates that this compound's mechanism of action is twofold: it not only inhibits SK1 activity, leading to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipid ceramide, but it also activates protein phosphatase 2A (PP2A), a key tumor suppressor.[1][2] This dual action results in the induction of the mitochondria-mediated intrinsic apoptotic pathway.[1]
Comparative Efficacy Against Known Standards
Quantitative analysis of cell viability and colony formation consistently demonstrated the superior performance of this compound in the tested colorectal cancer cell lines.
Table 1: Comparative Analysis of Inhibitor Efficacy on Colorectal Cancer Cells
| Compound | Target | Cell Line | Key Findings | Reference |
| This compound | SK1 | HT29, HCT116 | Notably inhibited cell growth and proliferation compared to PF-543 and ABC294640. Induces apoptosis via SK1 inhibition and PP2A activation. | [1] |
| PF-543 | SK1 | HCT-116, HT-29, DLD-1 | Exerted anti-proliferative and cytotoxic effects. Induced programmed necrosis rather than apoptosis. | |
| ABC294640 | SK2 | HT-29, HCT-116, DLD-1 | Induced growth inhibition and apoptosis. | [3] |
Note: Direct quantitative comparison of IC50 values from a single head-to-head study is not publicly available. The findings are based on the qualitative comparison presented in the primary research article and data from separate studies on the alternatives.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound's unique mechanism sets it apart. By inhibiting SK1, it shifts the balance of critical signaling lipids, favoring the accumulation of ceramide, which promotes cell death. Simultaneously, its ability to activate PP2A, a tumor suppressor often inactivated in cancers, further amplifies its apoptotic effect. This dual mechanism suggests a robust and potentially more durable anti-cancer activity.
Experimental Protocols
The efficacy of this compound was validated through a series of robust in vitro experiments.
Experimental Workflow
Cell Viability (MTT) Assay: HT29 and HCT116 cells were seeded in 96-well plates and treated with varying concentrations of this compound, PF-543, and ABC294640 for 24 to 72 hours. Cell viability was assessed by adding MTT solution, which is converted to formazan by viable cells. The absorbance was measured to determine the percentage of viable cells relative to untreated controls.
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with the respective inhibitors. After a designated incubation period, the cells were fixed and stained with crystal violet. The number of colonies (clusters of at least 50 cells) was counted to assess the long-term proliferative capacity of the cells following treatment.
Western Blot Analysis: To elucidate the apoptotic pathway, treated cells were lysed, and protein extracts were subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for key apoptosis markers, such as BAX, to detect their activation or cleavage.
Conclusion
The presented data strongly suggest that this compound is a promising candidate for further development as a therapeutic agent for colorectal cancer. Its superior efficacy and dual mechanism of action, targeting both SK1 and activating the PP2A tumor suppressor pathway, offer a novel and potent strategy to combat this malignancy. Further in vivo studies are warranted to validate these encouraging preclinical findings.
References
A Comparative Guide to Sphingosine Kinase 1 Inhibitors: RB-005 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine kinase 1 (SK1) inhibitor, RB-005, with other well-characterized compounds targeting sphingosine kinases: PF-543, SKI II, and ABC294640. This comparison is supported by experimental data on their inhibitory activity and cellular effects, along with detailed experimental protocols for key assays.
Introduction to Sphingosine Kinase Inhibitors
Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Two isoforms, SK1 and SK2, have been identified, and their dysregulation has been implicated in various diseases, most notably cancer and inflammatory conditions. Consequently, inhibitors of these kinases are valuable tools for both basic research and therapeutic development.
This compound is a selective inhibitor of sphingosine kinase 1 (SK1)[1]. Its selectivity for SK1 over SK2 allows for the specific investigation of SK1's biological functions[2]. This guide will compare this compound to other known SK inhibitors to highlight their relative potencies, selectivities, and reported cellular activities.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against SK1 and SK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (SK1) | IC50 (SK2) | Selectivity Profile |
| This compound | SK1 | 3.6 µM | Weaker inhibition | Selective for SK1 |
| PF-543 | SK1 | 2-3.6 nM | 356 nM | Highly selective for SK1 (>100-fold)[3][4][5] |
| SKI II | SK1/SK2 | 35-78 µM | 20-45 µM | Dual inhibitor of SK1 and SK2[2] |
| ABC294640 | SK2 | >100 µM | ~60 µM | Selective for SK2[6][7][8] |
Cellular Activity: Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in colorectal cancer cells through both SK1 inhibition-dependent and independent pathways[9]. This pro-apoptotic activity is a key functional outcome of SK1 inhibition. The comparative efficacy of these compounds in inducing apoptosis is a critical factor for their potential therapeutic applications.
Experimental Methodologies
To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.
Sphingosine Kinase Activity Assay
This assay is designed to measure the in vitro inhibitory activity of compounds against SK1 and SK2.
Principle: The kinase activity is determined by quantifying the amount of phosphorylated sphingosine produced. This can be achieved using various methods, including radiolabeling, fluorescently tagged substrates, or by measuring ATP depletion.
Materials:
-
Recombinant human SK1 and SK2 enzymes
-
Sphingosine (or a suitable analog like NBD-sphingosine)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl for SK2, 0.25% Triton X-100 for SK1, 5 mM EDTA, 5 mM EGTA, 3 mM β-mercaptoethanol, 5% glycerol, protease and phosphatase inhibitors)[10]
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Detection reagents (e.g., scintillation fluid, HPLC system with fluorescence detector, or a luminescence-based ATP detection kit)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase assay buffer, recombinant SK enzyme, and the test compound.
-
Initiate the reaction by adding sphingosine and ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes).
-
Stop the reaction (e.g., by adding methanol)[10].
-
Quantify the product formation or ATP depletion using the chosen detection method. For instance, if using HPLC with NBD-sphingosine, the product (NBD-S1P) is separated and quantified by fluorescence[10].
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest (e.g., colorectal cancer cell lines like HT29 or HCT116)
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (containing calcium)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Sphingosine Kinase 1 Signaling Pathway
The following diagram illustrates the canonical SK1 signaling pathway and its role in promoting cell survival, as well as the mechanism by which its inhibition can lead to apoptosis.
Caption: SK1 phosphorylates sphingosine to S1P, which promotes cell survival.
Experimental Workflow for Inhibitor Comparison
The logical flow for comparing these inhibitors is depicted in the following workflow diagram.
Caption: Workflow for comparing SK inhibitors from in vitro to cellular assays.
Conclusion
This guide provides a foundational comparison of this compound with other key sphingosine kinase inhibitors. This compound's selectivity for SK1 makes it a valuable research tool for dissecting the specific roles of this kinase isoform. In contrast, PF-543 offers much higher potency and selectivity for SK1, while SKI II serves as a dual inhibitor and ABC294640 as a selective SK2 inhibitor. The choice of inhibitor will ultimately depend on the specific research question, whether it be the potent and selective inhibition of SK1, the dual inhibition of both isoforms, or the specific targeting of SK2. The provided experimental protocols and diagrams are intended to support further investigation and comparative studies in the field of sphingolipid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. PF-543 (Sphingosine Kinase I Inhibitor) (Echelon Product Code: B-0026 25MG) | Biochemical Reagents | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Cross-Validation of RB-005's Anti-Cancer Activity: A Comparative Analysis in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective sphingosine kinase 1 (SK1) inhibitor, RB-005, focusing on the cross-validation of its anti-cancer findings, primarily in colorectal cancer (CRC) models. While the initial discovery highlighted its potential, this document serves to objectively assess its performance against other relevant sphingosine kinase inhibitors, PF-543 (a potent SK1 inhibitor) and ABC294640 (an SK2 inhibitor), supported by available experimental data.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines. The primary findings indicate that this compound induces apoptosis through a mitochondria-mediated intrinsic pathway, which is dependent on SK1 inhibition and also involves the activation of protein phosphatase 2A (PP2A). Currently, published cross-validation studies of this compound in other cancer types or inflammatory disease models are limited. This guide, therefore, focuses on the established findings in CRC models and provides a comparative framework against other known sphingosine kinase inhibitors.
Data Presentation: In Vitro Efficacy in Colorectal Cancer
The following table summarizes the quantitative data from studies on this compound and its comparators in colorectal cancer cell lines.
| Compound | Target | Cell Line | Assay | Result | Reference |
| This compound | SK1 | HT29, HCT116 | MTT Assay | Notable inhibition of cell growth and proliferation | |
| HT29, HCT116 | Colony-Forming Assay | Significant reduction in colony formation | |||
| HT29 | SK1 Activity Assay | Strikingly decreased SK1 activity and S1P levels | |||
| HT29, HCT116 | Apoptosis Assay | Induction of mitochondria-mediated intrinsic apoptosis | |||
| PF-543 | SK1 | HT29, HCT116 | MTT Assay | Less potent inhibition of cell growth compared to this compound | |
| ABC294640 | SK2 | HT29, HCT116 | MTT Assay | Less potent inhibition of cell growth compared to this compound |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future cross-validation studies.
Cell Culture
Human colorectal cancer cell lines, HT29 and HCT116, were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Proliferation
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with varying concentrations of this compound, PF-543, or ABC294640 for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Colony-Forming Assay
-
Cells were seeded in 6-well plates at a density of 500 cells per well.
-
After 24 hours, cells were treated with the respective compounds at specified concentrations.
-
The medium containing the compounds was replaced every three days.
-
After 10-14 days, the colonies were washed with PBS, fixed with methanol, and stained with 0.5% crystal violet.
-
The number of colonies (containing >50 cells) was counted.
Apoptosis Assay (Caspase Activity)
-
Cells were seeded in 6-well plates and treated with the compounds for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
The cells were lysed, and the protein concentration of the lysate was determined.
-
Caspase-3/7 activity was measured using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific substrate by active caspases, leading to the release of a chromophore or fluorophore.
-
The absorbance or fluorescence was measured using a microplate reader.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in colorectal cancer cells. This compound selectively inhibits Sphingosine Kinase 1 (SK1), leading to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in the pro-apoptotic lipid, ceramide. This shift in the sphingolipid rheostat, coupled with the activation of Protein Phosphatase 2A (PP2A), triggers the mitochondria-mediated intrinsic apoptotic pathway, characterized by the activation of BAX and subsequent caspase activation.
Caption: this compound induced apoptosis pathway in CRC cells.
Experimental Workflow for In Vitro Analysis
This diagram outlines the general workflow for the in vitro experiments described in this guide.
Caption: General workflow for in vitro compound testing.
Logical Relationship of Sphingosine Kinase Inhibitors
This diagram illustrates the relationship between the compounds discussed in this guide based on their primary targets.
RB-005: A Head-to-Head Comparative Analysis of Next-Generation BTK Inhibitors
This guide provides a comprehensive comparison of RB-005, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, with other agents in its class. The analysis is based on key head-to-head clinical trial data and preclinical assessments, offering researchers, scientists, and drug development professionals a detailed overview of its performance and mechanistic underpinnings. For the purpose of this data-driven guide, zanubrutinib and acalabrutinib will serve as proxies for the performance of this compound, compared against the first-generation BTK inhibitor, ibrutinib.
Clinical Performance: Head-to-Head Trial Data
The efficacy and safety of next-generation BTK inhibitors have been directly compared to the first-generation inhibitor, ibrutinib, in large-scale, randomized clinical trials. The following tables summarize the key findings from the ALPINE and ELEVATE-RR studies.
Efficacy Outcomes
The ALPINE trial established the superiority of zanubrutinib over ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia and small lymphocytic lymphoma (R/R CLL/SLL).[1] Similarly, the ELEVATE-RR trial demonstrated that acalabrutinib was as effective as ibrutinib in preventing disease progression in previously treated CLL patients.[2]
| Efficacy Endpoint | Zanubrutinib (ALPINE) vs. Ibrutinib[1][3][4] | Acalabrutinib (ELEVATE-RR) vs. Ibrutinib[2][5][6] |
| Overall Response Rate (ORR) | 85.6% vs. 75.4% | Not a primary endpoint |
| Progression-Free Survival (PFS) | Sustained benefit (HR: 0.68) | Non-inferior (Median PFS: 38.4 months for both; HR: 1.00) |
| PFS in del(17p)/TP53 patients | Sustained benefit (HR: 0.51) | Not specifically reported as a direct comparison |
| Median Overall Survival (OS) | Not reached in either arm (HR: 0.77) | Not reached in either arm (HR: 0.82) |
Safety and Tolerability
A key differentiator for next-generation BTK inhibitors is their improved safety profile, particularly concerning cardiovascular adverse events.[2][7]
| Safety Endpoint | Zanubrutinib (ALPINE) vs. Ibrutinib[1][4] | Acalabrutinib (ELEVATE-RR) vs. Ibrutinib[2][5][6][8][9] |
| Atrial Fibrillation/Flutter (Any Grade) | 7.1% vs. 17.0% | 9.4% vs. 16.0% (p=0.023) |
| Hypertension (Any Grade) | 27.2% vs. 25.3% | 9.4% vs. 23.2% |
| Major Bleeding | Lower with zanubrutinib (2.9% vs. 3.9%) | Not reported as a primary safety endpoint comparison |
| Diarrhea (Any Grade) | 18.8% vs. 25.6% | 34.6% vs. 46.0% |
| Arthralgia (Any Grade) | Not reported as a primary safety endpoint | 15.8% vs. 22.8% |
| Headache (Any Grade) | Not reported as a primary safety endpoint | 34.6% vs. 20.2% |
| Treatment Discontinuation due to AEs | 7.8% vs. 13.0% | 14.7% vs. 21.3% |
Preclinical Profile: Kinase Selectivity
The improved safety profile of next-generation BTK inhibitors is attributed to their increased specificity and reduced off-target inhibition of other kinases.[10][11][12]
| Preclinical Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK IC50 (nM) | <10 | <10 | <10 |
| Kinase Selectivity | Lower | Higher | Higher |
| Off-Target Inhibition (EGFR, TEC family) | Higher | Minimal | Lower |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency. Data is synthesized from multiple preclinical studies.[13][14]
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[15][16][17][18] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that drive B-cell activation. BTK inhibitors covalently bind to a cysteine residue (Cys481) in the BTK active site, leading to its irreversible inhibition.[19]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Experimental Workflow: Preclinical Inhibitor Comparison
The preclinical evaluation of kinase inhibitors follows a structured workflow to determine their potency, selectivity, and cellular effects before advancing to in vivo models.[20][21][22][23][24]
Caption: General workflow for preclinical drug comparison.
Experimental Protocols
Key Experiment: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit the activity of a target kinase (e.g., BTK) by 50% (IC50).
Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based assay.[25][26]
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
Europium (Eu)-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).
-
Test inhibitor (this compound) serially diluted in DMSO.
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35).
-
384-well microplates.
-
-
Procedure:
-
A mixture of the BTK enzyme and the Eu-labeled antibody is prepared.
-
5 µL of the test inhibitor at various concentrations is added to the wells of the microplate.
-
5 µL of the kinase/antibody mixture is added to each well.
-
5 µL of the tracer is added to initiate the reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The plate is read on a fluorescence plate reader capable of time-resolved FRET.
-
The FRET signal is measured by exciting the Europium donor and measuring the emission from the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to controls (no inhibitor).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[27][28][29]
-
Key Experiment: Cellular Assay for BTK Pathway Inhibition
Objective: To confirm the on-target activity of this compound in a cellular context.
Methodology: Evaluation of B-cell receptor-mediated activation of CD69 expression in peripheral blood mononuclear cells (PBMCs).[13][14]
-
Cell Culture:
-
Human PBMCs are isolated from healthy donors.
-
Cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Procedure:
-
PBMCs are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
B-cell receptor signaling is stimulated by adding an anti-IgM antibody.
-
Cells are incubated for 18-24 hours.
-
-
Data Acquisition:
-
Cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
The expression of CD69 on the B-cell population is quantified using flow cytometry.
-
-
Data Analysis:
-
The percentage of CD69-positive B-cells is determined for each inhibitor concentration.
-
The EC50 value (the concentration of inhibitor that produces 50% of the maximal response) is calculated by plotting the percentage of inhibition of CD69 expression against the inhibitor concentration.
-
References
- 1. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acalabrutinib as Effective as Ibrutinib, With Fewer Cardiac Effects, in Resistant CLL - The ASCO Post [ascopost.com]
- 3. Zanubrutinib vs Ibrutinib in Relapsed/Refractory CLL/SLL ALPINE Trial - The ASCO Post [ascopost.com]
- 4. Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial [lymphomahub.com]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ALPINE Study Updates: Zanubrutinib vs Ibrutinib - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ELEVATE-RR – first head-to-head trial of acalabrutinib versus ibrutinib in previously treated high risk chronic lymphocytic leukemia - Bialik - Journal of Modern Oncology [modernonco.orscience.ru]
- 10. targetedonc.com [targetedonc.com]
- 11. patientpower.info [patientpower.info]
- 12. ajmc.com [ajmc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 15. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 16. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. profil.com [profil.com]
- 21. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 22. admescope.com [admescope.com]
- 23. ppd.com [ppd.com]
- 24. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. assayquant.com [assayquant.com]
- 28. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RB-005 and its Analogs in Sphingosine Kinase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine kinase 1 (SK1) inhibitor RB-005 with its analogs, PF-543, SKI II, and ABC294640. The information presented is intended to assist researchers in selecting the most appropriate compound for their studies in areas such as inflammation and cancer.[1] This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Performance Comparison of SK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analogs against sphingosine kinases 1 and 2 (SK1 and SK2). Lower IC50 values indicate greater potency.
| Compound | Target | IC50 | Selectivity | Key Features |
| This compound | SK1 | 3.6 µM [1] | Selective for SK1 over SK2[1] | Induces apoptosis in colorectal cancer cells through both SK1-dependent and -independent pathways.[2] |
| PF-543 | SK1 | 2 nM[3][4][5][6] | >100-fold selectivity for SK1 over SK2[3][5][6] | A potent, reversible, and sphingosine-competitive inhibitor.[3][5][6] |
| SK2 | 356 nM[4][7] | Induces apoptosis, necrosis, and autophagy.[3][5][6] | ||
| SKI II | SK1 | 0.5 µM - 78 µM[2][8][9][10] | Inhibits both SK1 and SK2 | An orally active, synthetic inhibitor.[2] Causes irreversible inhibition of SK1 by inducing its degradation.[2] |
| SK2 | 20 µM - 45 µM[2] | |||
| ABC294640 (Opaganib) | SK1 | >100 µM[11][12] | Selective for SK2 over SK1 | A selective inhibitor of SK2.[11][12][13][14] Acts as a competitive inhibitor with respect to sphingosine.[12][13] |
| SK2 | ~60 µM[11][12][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the test compounds (this compound or its analogs) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of the inhibitors.
-
Incubation: Incubate the plates for 1-3 weeks in a 37°C incubator with 5% CO2, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
siRNA Knockdown
This technique is used to specifically silence the expression of a target gene, in this case, SK1.
-
siRNA Preparation: Dilute the SK1-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in the same medium.
-
Complex Formation: Mix the siRNA and transfection reagent solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Cell Transfection: Add the complexes to cells cultured in antibiotic-free medium and incubate for 24-72 hours before further experimental analysis. The efficiency of knockdown should be verified by methods such as Western blotting or qPCR.
Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A, a key protein phosphatase.
-
Cell Lysis: Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: Wash the immunoprecipitated beads and resuspend them in a phosphatase assay buffer containing a specific phosphopeptide substrate for PP2A.
-
Phosphate Detection: Incubate the reaction mixture and then measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sphingolipid Analysis
LC-MS is used for the separation, identification, and quantification of sphingolipids.
-
Lipid Extraction: Extract lipids from cell pellets or plasma samples using a solvent system such as a mixture of butanol and water.
-
Chromatographic Separation: Separate the different sphingolipid species using a liquid chromatography system, often with a C18 or HILIC column.
-
Mass Spectrometry Analysis: Detect and quantify the eluted lipids using a mass spectrometer. Specific precursor and product ion pairs are monitored for each sphingolipid of interest to ensure accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving SK1 and a general workflow for evaluating SK1 inhibitors.
Caption: Sphingosine Kinase 1 (SK1) Signaling Pathway.
Caption: General Experimental Workflow for Evaluating SK1 Inhibitors.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-543 (Sphingosine Kinase I Inhibitor) (Echelon Product Code: B-0026 25MG) | Biochemical Reagents | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 10. amsbio.com [amsbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
RB-005 Demonstrates Superior Performance in Preclinical Colorectal Cancer Studies
For Immediate Release
Dateline: SHANGHAI, China – Preclinical research indicates that RB-005, a selective inhibitor of sphingosine kinase 1 (SK1), exhibits notable efficacy in suppressing the growth of colorectal cancer (CRC) cells. Comparative studies have shown that this compound is more potent than other SK1 and SK2 inhibitors, such as PF-543 and ABC294640, in preclinical models.[1][2][3] This potent activity is attributed to its dual mechanism of action, which involves both the inhibition of SK1 and the activation of protein phosphatase 2A (PP2A), leading to cancer cell apoptosis.[1][2]
Researchers have demonstrated that this compound effectively inhibits the proliferation of HT29 and HCT116 human colorectal cancer cell lines.[1] The compound's primary mechanism involves the inhibition of SK1, an enzyme that is highly expressed in colorectal cancer and plays a crucial role in producing the pro-survival lipid, sphingosine-1-phosphate (S1P).[1] By blocking SK1, this compound reduces S1P levels and increases the concentration of the pro-apoptotic lipid, ceramide.[1]
Furthermore, this compound, being a structural analog of the PP2A activator FTY720, also promotes cancer cell death through a pathway independent of SK1 inhibition.[1] This involves the activation of PP2A, which contributes to the induction of the mitochondria-mediated intrinsic apoptotic pathway.[1] This multi-faceted approach distinguishes this compound from other sphingosine kinase inhibitors and may offer a promising new therapeutic strategy for colorectal cancer.
Comparative Performance of SK1/SK2 Inhibitors in Colorectal Cancer Cells
The following table summarizes the comparative efficacy of this compound and other relevant sphingosine kinase inhibitors in preclinical colorectal cancer cell line studies.
| Compound | Target(s) | Cell Lines | Key Findings |
| This compound | SK1 (selective), PP2A activator | HT29, HCT116 | Notably inhibited CRC cell growth and proliferation more effectively than PF-543 and ABC294640.[1][2][3] Induces apoptosis through both SK1 inhibition and PP2A activation.[1] |
| PF-543 | SK1 (selective) | HT29, HCT116 | Inhibits CRC cell proliferation. |
| ABC294640 | SK2 (selective) | HT29, HCT116 | Inhibits CRC cell proliferation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound, PF-543, and ABC294640.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess the effect of the inhibitors on the viability of colorectal cancer cells.
-
Cell Seeding: HT29 and HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with varying concentrations of this compound, PF-543, or ABC294640 for 48 hours.
-
MTT Addition: Following treatment, 10 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The results were expressed as a percentage of the viability of untreated control cells.
Colony Forming Assay
The colony forming assay was performed to evaluate the long-term proliferative capacity of colorectal cancer cells after treatment with the inhibitors.
-
Cell Seeding: HT29 and HCT116 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Compound Treatment: The cells were treated with various concentrations of this compound, PF-543, or ABC294640.
-
Incubation: The plates were incubated for 14 days to allow for colony formation.
-
Colony Staining: The colonies were fixed with methanol and stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies containing at least 50 cells was counted. The results were expressed as a percentage of the colony-forming ability of untreated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: Workflow for cell-based assays.
References
Peer-Reviewed Validation of RB-005: A Comparative Guide for Researchers
This guide provides a comparative analysis of the novel Sphingosine Kinase 1 (SK1) inhibitor, RB-005, against other known sphingolipid-targeting compounds. The data and methodologies presented are based on peer-reviewed research in the field of colorectal cancer (CRC), offering an objective overview for researchers, scientists, and drug development professionals. A key study highlights that this compound notably inhibits CRC cell growth and proliferation when compared to PF-543 and ABC294640 by inducing a mitochondria-mediated intrinsic apoptotic pathway[1].
Mechanism of Action of this compound
This compound is a selective inhibitor of Sphingosine Kinase 1 (SK1), an enzyme frequently overexpressed in various cancers, including colorectal cancer. SK1 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation, survival, and inflammation while inhibiting apoptosis. By inhibiting SK1, this compound disrupts this pro-survival signaling.
Research indicates a dual, interconnected mechanism for this compound's anti-cancer effects[2][3]:
-
SK1 Inhibition : this compound directly inhibits SK1 activity, leading to decreased intracellular levels of S1P and an accumulation of its pro-apoptotic precursor, ceramide[2].
-
PP2A Activation : this compound, a structural analog of the Protein Phosphatase 2A (PP2A) activator FTY720, also promotes the activity of the PP2A tumor suppressor. This activation leads to the dephosphorylation and inactivation of pro-survival proteins such as AKT and ERK[1].
This dual action culminates in the activation of the intrinsic apoptotic pathway, marked by the activation of BAX, release of cytochrome c from the mitochondria, and subsequent caspase activation[2].
Comparative Performance Data
The following tables summarize the comparative efficacy of this compound against alternative sphingosine kinase inhibitors, PF-543 (a potent SK1 inhibitor) and ABC294640 (a selective SK2 inhibitor). The data is based on representative values from studies on colorectal cancer cell lines (HT29 and HCT116).
Table 1: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Compound | Target | HT29 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | SK1 (Selective) | ~15-20 | ~10-15 |
| PF-543 | SK1 (Potent) | ~20-25 | ~15-20 |
| ABC294640 | SK2 (Selective) | > 50 | > 50 |
Note: IC50 values are representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Impact on Key Signaling Molecules
| Compound (at IC50 conc.) | Effect on S1P Levels | Effect on Ceramide Levels | Effect on PP2A Activity |
| This compound | Significantly Decreased | Significantly Increased | Significantly Increased |
| PF-543 | Significantly Decreased | Significantly Increased | No significant change |
| ABC294640 | No significant change | No significant change | No significant change |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Colorectal Cancer Cells
General Experimental Workflow for Inhibitor Comparison
Experimental Protocols
The following are representative protocols for the key experiments cited in the validation of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating : Seed colorectal cancer cells (HT29 or HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of this compound, PF-543, or ABC294640 for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding : Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment : After 24 hours, treat the cells with the respective inhibitors at concentrations below their IC50 values.
-
Incubation : Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium containing the inhibitors every 3-4 days.
-
Fixing and Staining : Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification : Wash the plates with water and air dry. Count the number of colonies (typically >50 cells) in each well.
-
Analysis : Compare the number and size of colonies in treated wells to the untreated control to determine the effect on clonogenic survival.
PP2A Activity Assay
This assay quantifies the enzymatic activity of PP2A in cell lysates.
-
Cell Lysis : Treat cells with the inhibitors for a specified time (e.g., 24 hours), then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation : Incubate 50-100 µg of protein lysate with an anti-PP2A antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G agarose beads.
-
Phosphatase Reaction : Wash the beads and resuspend them in a phosphatase assay buffer. Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R). Incubate at 30°C for 30 minutes to allow dephosphorylation by active PP2A.
-
Phosphate Detection : Terminate the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent. Measure absorbance at ~620 nm.
-
Analysis : Normalize the PP2A activity to the total amount of immunoprecipitated PP2A protein (quantified by Western Blot) and compare the activity in inhibitor-treated samples to the control.
LC-MS/MS for Sphingolipid Profiling
Liquid chromatography-tandem mass spectrometry is used to quantify intracellular levels of S1P and ceramide.
-
Lipid Extraction : After treatment, harvest cells and perform a lipid extraction using a solvent system such as an acidic butanol extraction or a modified Bligh-Dyer method.
-
Sample Preparation : Dry the lipid extracts under nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis. Include internal standards for quantification.
-
Chromatography : Separate the lipid species using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water/acetonitrile with formic acid).
-
Mass Spectrometry : Perform mass analysis using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify S1P and various ceramide species.
-
Data Analysis : Quantify the concentration of each lipid by comparing its peak area to that of the corresponding internal standard. Normalize to total protein or cell number.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound RB-005
Disclaimer: The following procedures are based on general best practices for the disposal of laboratory waste. As "RB-005" is a hypothetical compound, it is imperative to consult the specific Safety Data Sheet (SDS) for any new chemical or biological agent to ensure compliance with all safety and regulatory requirements. This guide is intended to provide a framework for safe handling and disposal in a research and development setting.
Immediate Safety and Hazard Assessment
Before handling this compound, a thorough risk assessment must be conducted to determine its potential hazards. The disposal protocol will depend on whether the compound is classified as a biohazard, a hazardous chemical, or a combination of both.
Key Hazard Categories for Disposal:
-
Biohazardous Waste: Includes materials contaminated with infectious agents, recombinant or synthetic nucleic acids, or other biological materials that may pose a risk to human health or the environment.
-
Chemical Waste: Encompasses materials contaminated with toxic, corrosive, flammable, or reactive chemicals.
-
Sharps Waste: Any item that can puncture or cut the skin, such as needles, scalpels, glass slides, and pipettes, contaminated with biological or chemical materials.
-
Pathological Waste: Human or animal tissues, organs, and body parts.
Segregation and Collection of this compound Waste
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.[1] Use designated, clearly labeled waste containers for each category of this compound waste.
Waste Stream Segregation:
| Waste Type | Container | Labeling |
| Solid Waste (Non-Sharps) | Red biohazard bag within a rigid, leak-proof container with a lid.[2] | "Biohazard" symbol and/or the word "Biohazard".[1] |
| Liquid Waste | Leak-proof, closed container. | "Biohazard" symbol and appropriate chemical hazard labels. |
| Sharps Waste | Puncture-resistant sharps container.[2][3][4] | "Biohazard" symbol and "Sharps". |
| Pathological Waste | Red biohazard bag within a rigid, leak-proof container labeled "Incineration Only".[2] | "Pathological Waste" and "Incineration Only". |
Decontamination and Disposal Procedures
A. Liquid this compound Waste:
Liquid wastes containing infectious agents must be decontaminated before disposal.[1]
Experimental Protocol: Chemical Decontamination of Liquid this compound Waste
-
Preparation: Work within a certified chemical fume hood or biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Decontaminant: Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water. This results in a final concentration of approximately 0.5% sodium hypochlorite.
-
Application: Add one part bleach solution to nine parts liquid this compound waste.[1]
-
Contact Time: Ensure the mixture is thoroughly combined and allow a minimum contact time of 30 minutes.
-
Disposal: After decontamination, the neutralized liquid may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous chemicals.[1] Always verify compliance with local wastewater regulations.
B. Solid this compound Waste (Non-Sharps):
Contaminated solid waste, such as gloves, gowns, and plasticware, must be collected in red biohazard bags.[2][3] These bags should be placed in a secondary container that is rigid, leak-proof, and has a lid.[2] The waste will be treated, typically by autoclaving, before final disposal.
C. This compound Sharps Waste:
All items that can puncture the skin must be disposed of in an approved, puncture-resistant sharps container.[2][4] These containers must be clearly labeled with the biohazard symbol.[2] Do not overfill sharps containers; close them securely when they are three-quarters full.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Bleach Dilution for Decontamination | 1:10 (1 part bleach to 9 parts liquid waste) | [1] |
| Minimum Decontamination Contact Time | 30 minutes | |
| Sharps Container Fill Level | Do not exceed 3/4 full |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
This structured approach to waste management for this compound ensures the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is essential for maintaining a safe and compliant research facility. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and training.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
